4-Fluoro-N-(4-methoxybenzyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIZJDJIMFHGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358081 | |
| Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346725-04-0 | |
| Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.
Introduction
This compound is a benzamide derivative with a chemical structure that lends itself to a variety of applications, including as a building block in the synthesis of more complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, while the methoxybenzyl group can be a key pharmacophoric feature or a useful handle for further chemical modification. This guide will focus on the prevalent and reliable synthetic routes to this compound.
Synthesis Pathways
The primary and most common pathway for the synthesis of this compound involves the formation of an amide bond between a 4-fluorobenzoic acid derivative and 4-methoxybenzylamine. This can be achieved through two main approaches: a two-step process involving the activation of the carboxylic acid, or a one-pot direct coupling reaction.
Two-Step Synthesis via Acyl Chloride
This classic and robust method involves the initial conversion of 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 4-methoxybenzylamine to form the desired amide.
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
One-Pot Direct Amide Coupling
Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and amine in a single step, avoiding the need to isolate the often-sensitive acyl chloride. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP). Other effective coupling agents include HATU and phosphonium-based reagents.
Caption: One-pot synthesis of this compound using a direct coupling agent.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride
Step 1: Synthesis of 4-Fluorobenzoyl Chloride
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.02 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 4-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 4-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in anhydrous DCM (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the final product.
Protocol 2: One-Pot Synthesis using HATU Coupling
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M), add 4-methoxybenzylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).[1]
-
Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 2-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[1]
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄FNO₂ | [2] |
| Molecular Weight | 259.27 g/mol | [2] |
| CAS Number | 346725-04-0 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported, dependent on purity | |
| Typical Yield | 80-95% (method dependent) |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purification method employed.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals include aromatic protons from both the 4-fluorobenzoyl and 4-methoxybenzyl moieties, a singlet for the methoxy group, a doublet for the methylene bridge, and a broad signal for the amide N-H.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the fluorinated ring), the methylene carbon, and the methoxy carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
-
Infrared (IR) Spectroscopy: Key stretches will include the N-H band (around 3300 cm⁻¹), the C=O (amide I) band (around 1640 cm⁻¹), and C-F stretching.
Safety Considerations
-
Acylating agents such as oxalyl chloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Coupling reagents can be sensitizers or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Solvents like DCM and DMF are volatile and have associated health risks. Use in a fume hood and minimize exposure.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific applications and further optimization of the described methods.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-(4-methoxybenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a fluorinated benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document compiles high-quality computed data, information from structurally related compounds, and established experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity. Detailed methodologies for key analytical techniques are provided, alongside a visual representation of a proposed synthetic workflow.
Introduction
This compound belongs to the benzamide class of compounds, which are prevalent in a wide range of biologically active molecules. The presence of a fluorine atom can significantly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The N-(4-methoxybenzyl) substituent also plays a crucial role in the molecule's overall conformation and potential interactions. A thorough understanding of its physicochemical profile is therefore essential for its potential development as a therapeutic agent or as a molecular probe.
Physicochemical Properties
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide[1] |
| CAS Number | 346725-04-0[1] |
| Molecular Formula | C₁₅H₁₄FNO₂[1] |
| Molecular Weight | 259.28 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F[1] |
| InChI | InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)[1] |
| InChIKey | HIIZJDJIMFHGGN-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
Table 3: Physicochemical Properties of a Structurally Related Compound
For comparative purposes, the following data is for Benzamide, N-(4-methoxyphenyl)-4-fluoro- (CAS: Not specified, Molecular Formula: C₁₄H₁₂FNO₂), a structural analog.
| Property | Value | Method |
| Melting Point (Tf) | 450.83 K (177.68 °C) | Joback Method |
| Boiling Point (Tb) | 708.77 K (435.62 °C) | Joback Method |
| logP (Octanol/Water Partition Coefficient) | 3.087 | Crippen Method |
| Water Solubility (log10ws) | -3.90 mol/L | Crippen Method |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a standard and reliable method for its preparation would involve the amide coupling of 4-fluorobenzoic acid and 4-methoxybenzylamine.
Synthesis of this compound via Amide Coupling
This protocol is a general procedure that can be adapted for the synthesis of the target compound.
Materials:
-
4-Fluorobenzoic acid
-
4-Methoxybenzylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM, add 4-methoxybenzylamine (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add BOP reagent (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-fluorobenzoyl and the 4-methoxybenzyl moieties, a singlet for the methoxy group protons, a doublet for the benzylic methylene protons, and a triplet for the amide proton. Based on the spectrum of the closely related N-(4-methoxybenzyl)benzamide, the amide proton (NH) would likely appear as a triplet around δ 9.00 ppm, and the benzylic CH₂ protons as a doublet around δ 4.42 ppm. The aromatic protons will exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule. The carbonyl carbon of the amide is expected to resonate at a downfield chemical shift.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-F stretching, in addition to the aromatic C-H and C=C stretching vibrations.
3.2.3. Mass Spectrometry (MS)
The mass spectrum, typically obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve cleavage of the amide bond and the benzyl C-N bond.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide consolidates the available physicochemical information for this compound. While a scarcity of direct experimental data necessitates the use of computed values and comparisons with related structures, the provided information offers a solid foundation for researchers and scientists. The outlined synthetic protocol and characterization methods provide a practical framework for the preparation and verification of this compound in a laboratory setting. Further experimental validation of the computed properties is highly encouraged to build a more complete and accurate profile of this potentially valuable molecule.
References
In-Depth Technical Guide: 4-Fluoro-N-(4-methoxybenzyl)benzamide (CAS 346725-04-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly available literature, this document consolidates information on its chemical properties, outlines a plausible synthetic route based on established methodologies for analogous compounds, and explores potential biological activities and mechanisms of action by drawing parallels with structurally related N-benzylbenzamide derivatives. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, providing theoretical data, hypothesized experimental workflows, and potential signaling pathways for investigation.
Chemical and Physical Properties
This compound is a benzamide derivative characterized by a fluorine substituent on the benzoyl ring and a methoxy-substituted benzyl group attached to the amide nitrogen. These structural features are common in pharmacologically active molecules and can influence properties such as metabolic stability, receptor binding affinity, and bioavailability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 346725-04-0 | - |
| Molecular Formula | C₁₅H₁₄FNO₂ | - |
| Molecular Weight | 259.28 g/mol | - |
| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | - |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F | - |
| InChI Key | HIIZJDJIMFHGGN-UHFFFAOYSA-N | - |
| Appearance | White to off-white solid (predicted) | |
| Purity | Typically ≥98% (as offered by commercial suppliers) |
Note: Some physical properties are predicted based on the chemical structure and data for similar compounds due to the scarcity of published experimental data.
Synthesis and Characterization
Proposed Synthetic Protocol
A common method for this type of amide synthesis is via the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.
Experimental Protocol: Synthesis of this compound
-
Activation of 4-Fluorobenzoic Acid:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 4-fluorobenzoyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude 4-fluorobenzoyl chloride in an aprotic solvent.
-
In a separate flask, dissolve (4-methoxyphenyl)methanamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.
-
Slowly add the solution of 4-fluorobenzoyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
-
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra, the following are predicted characteristic spectroscopic data based on the structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks |
| ¹H NMR | δ ~7.8-7.9 (dd, 2H, Ar-H ortho to C=O), ~7.1-7.2 (t, 2H, Ar-H ortho to F), ~7.2-7.3 (d, 2H, Ar-H ortho to CH₂), ~6.8-6.9 (d, 2H, Ar-H ortho to OCH₃), ~6.2-6.4 (br s, 1H, NH), ~4.5 (d, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃). |
| ¹³C NMR | δ ~166 (C=O), ~164 (d, C-F), ~159 (C-OCH₃), ~130-135 (aromatic C-H and C-q), ~114-116 (aromatic C-H), ~55 (OCH₃), ~43 (N-CH₂). |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch), ~1220 (C-F stretch). |
| Mass Spec (ESI+) | m/z 260.1 [M+H]⁺, 282.1 [M+Na]⁺. |
Potential Biological Activities and Mechanism of Action
While there is no specific biological data for this compound in the public domain, the N-benzylbenzamide scaffold is present in numerous compounds with diverse pharmacological activities. The introduction of a fluorine atom and a methoxy group can significantly modulate the biological profile.
Hypothesized Biological Targets
Based on studies of analogous compounds, potential biological activities for investigation include:
-
Enzyme Inhibition:
-
Butyrylcholinesterase (BChE): N-benzylbenzamide derivatives have been identified as potent and selective inhibitors of BChE, suggesting potential applications in the treatment of advanced Alzheimer's disease.[2][3]
-
Histone Deacetylases (HDACs): The benzamide group can act as a zinc-binding motif in the active site of HDACs, and substituted benzamides have been explored as anticancer agents.[4][5]
-
Soluble Epoxide Hydrolase (sEH): Dual inhibitors of sEH and modulators of PPARγ bearing the N-benzylbenzamide scaffold have been developed for the potential treatment of metabolic syndrome.[6]
-
Tubulin Polymerization: Some N-benzylbenzamide derivatives have shown potent antitumor activities by inhibiting tubulin polymerization.[7][8]
-
-
Receptor Modulation:
Potential Signaling Pathways
Given the potential targets, this compound could modulate several key signaling pathways.
Diagram 1: Hypothesized Synthesis Workflow
References
- 1. Buy this compound | 346725-04-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 4-Fluoro-N-(4-methoxybenzyl)benzamide Derivatives in Modern Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Within this broad class of compounds, 4-Fluoro-N-(4-methoxybenzyl)benzamide derivatives are emerging as a promising chemotype, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, with a focus on their potential as anticancer and enzyme inhibitory agents. We will delve into the available quantitative data, detailed experimental protocols, and the signaling pathways implicated in their mechanism of action.
Anticancer Activity of Benzamide Derivatives
Recent research has highlighted the potential of N-substituted benzamide derivatives as potent antitumor agents. While specific data on a comprehensive library of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential efficacy and mechanisms of action. The anti-proliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency.
Quantitative Data: In Vitro Cytotoxicity of Structurally Related Benzamide Derivatives
The following table summarizes the cytotoxic activities of various N-substituted benzamide derivatives against several cancer cell lines. It is important to note that these compounds, while sharing the benzamide core, possess different substitution patterns compared to the specific 4-Fluoro-N-(4-methoxybenzyl) moiety. Nevertheless, this data provides a valuable reference for the potential anticancer activity of this class of molecules.
| Compound ID | Modifications from Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13h | N-(pyridin-3-ylmethyl)benzamide derivative | MCF-7 (Breast) | 5.3 | [1] |
| MDA-MB-231 (Breast) | 8.1 | [1] | ||
| K562 (Leukemia) | 3.2 | [1] | ||
| A549 (Lung) | 6.5 | [1] | ||
| Compound 13k | N-(pyridin-3-ylmethyl)benzamide derivative with linker modification | MCF-7 (Breast) | 4.8 | [1] |
| MDA-MB-231 (Breast) | 7.5 | [1] | ||
| K562 (Leukemia) | 2.9 | [1] | ||
| A549 (Lung) | 5.9 | [1] | ||
| MS-275 (Entinostat) | Reference HDAC Inhibitor | MCF-7 (Breast) | 6.2 | [1] |
| MDA-MB-231 (Breast) | 9.3 | [1] | ||
| K562 (Leukemia) | 3.8 | [1] | ||
| A549 (Lung) | 7.1 | [1] |
Note: The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Enzyme Inhibitory Potential
The this compound scaffold is also being investigated for its potential to inhibit various enzymes that are implicated in disease pathogenesis. The fluorinated aromatic ring can enhance binding affinity and metabolic stability, making these derivatives attractive candidates for the development of potent and selective enzyme inhibitors.[2]
Kinase Inhibition
Many benzamide derivatives are being explored as kinase inhibitors for the treatment of cancer.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide, a structurally related compound, is used as an intermediate in the synthesis of kinase inhibitors, suggesting that the core this compound structure may be a valuable starting point for the design of novel kinase-targeted therapies.[2]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the evaluation of benzamide derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the benzamide derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of this compound derivatives, Graphviz (DOT language) has been utilized to create the following diagrams.
References
An In-depth Technical Guide to the Investigational Mechanism of Action of 4-Fluoro-N-(4-methoxybenzyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is an investigational guide. As of the date of this publication, "4-Fluoro-N-(4-methoxybenzyl)benzamide" is a compound for which specific mechanism of action studies are not widely available in published scientific literature. The information herein is based on the analysis of its chemical structure and the known biological activities of structurally related compounds.
Introduction
This compound is a synthetic molecule featuring a fluorinated benzamide core linked to a methoxy-substituted benzyl group. While this specific compound is not extensively characterized in peer-reviewed literature, its structural motifs are present in numerous biologically active agents. The N-benzylbenzamide scaffold, in particular, is a well-established pharmacophore in medicinal chemistry. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, drawing on established activities of analogous compounds to form primary hypotheses.
The principal hypothesis, based on substantial evidence from related molecules, is that this compound acts as an inhibitor of tubulin polymerization.[1][2][3] Alternative potential mechanisms, including antibacterial activity and modulation of metabolic targets, are also considered.[4][5] This document outlines a logical, multi-stage experimental workflow to systematically investigate these possibilities.
Structural Analysis and Hypothesized Biological Targets
The chemical structure of this compound consists of three key moieties:
-
4-Fluorobenzamide: The fluorine atom can enhance metabolic stability and binding affinity through electrostatic interactions. Benzamide derivatives are known to possess a wide range of biological activities.[5][6]
-
N-benzyl Linkage: This provides a specific spatial orientation and conformational flexibility.
-
4-Methoxybenzyl Group: The methoxy group can influence solubility and participate in hydrogen bonding with biological targets.
Based on this structure, the following primary biological targets are hypothesized:
-
Tubulin: A significant number of N-benzylbenzamide derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization.[2][3] These compounds typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
-
Bacterial Cell Division Proteins (e.g., FtsZ): Fluorinated benzamide derivatives have been shown to inhibit FtsZ, a protein essential for forming the Z-ring during bacterial cytokinesis, making it a target for novel antibiotics.[5]
-
Metabolic Enzymes and Receptors (e.g., sEH, PPARγ): The N-benzylbenzamide scaffold has been successfully utilized to create dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are key targets in the treatment of metabolic syndrome.[4]
Proposed Experimental Workflow for Mechanism of Action Elucidation
A systematic approach is required to identify and validate the biological target and mechanism of action. The following workflow is proposed.
Caption: Proposed experimental workflow for MOA elucidation.
Experimental Protocols
3.1.1 Phase 1: Antiproliferative Screening
-
Protocol: The compound is tested against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116). Cells are seeded in 96-well plates and incubated with serial dilutions of the compound for 48-72 hours. Cell viability is assessed using an MTS or resazurin-based assay.
-
Data Output: IC50 values (the concentration required to inhibit cell growth by 50%) for each cell line.
3.1.2 Phase 2: In Vitro Tubulin Polymerization Assay
-
Protocol: A fluorescence-based assay is used. A reaction mixture containing tubulin (>99% pure), a fluorescence reporter (e.g., DAPI), and GTP in a glutamate-based buffer is prepared. The compound is added at various concentrations. The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C and monitored by measuring the fluorescence increase over time in a microplate reader. Known inhibitors (e.g., colchicine, paclitaxel) are used as controls.
-
Data Output: IC50 value for the inhibition of tubulin polymerization.
3.1.3 Phase 3: Cellular Mechanism - Immunofluorescence
-
Protocol: Cancer cells (e.g., HeLa) are grown on coverslips and treated with the compound at its IC50 concentration for a defined period (e.g., 18 hours). Cells are then fixed with ice-cold methanol, permeabilized with Triton X-100, and blocked. The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are acquired using a fluorescence or confocal microscope.
-
Data Output: Qualitative visualization of microtubule network disruption, mitotic spindle defects, and cell morphology changes compared to untreated and positive control (e.g., colchicine) cells.
3.1.4 Phase 3: Cellular Mechanism - Cell Cycle Analysis
-
Protocol: Cells are treated with the compound at 1x and 2x IC50 concentrations for 24 hours. Both adherent and floating cells are collected, washed, and fixed in 70% ethanol at -20°C. After fixation, cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed using a flow cytometer.
-
Data Output: Histograms showing the percentage of cells in each phase of the cell cycle (G1, S, G2/M), indicating any cell cycle arrest.
Hypothetical Data Presentation
Should experiments confirm the primary hypothesis, the quantitative data would be summarized as follows.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) [Hypothetical] |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 25 |
| A549 | Lung Carcinoma | 18 |
| HCT116 | Colon Carcinoma | 32 |
| HeLa | Cervical Adenocarcinoma | 21 |
Table 2: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) [Hypothetical] |
|---|---|---|
| Tubulin | Polymerization Inhibition | 45 |
| FtsZ | Polymerization Inhibition | > 10,000 |
| sEH | Enzyme Activity | > 10,000 |
Potential Signaling Pathway
If this compound acts as a tubulin polymerization inhibitor, it would trigger the spindle assembly checkpoint, leading to mitotic arrest and ultimately inducing apoptosis through the intrinsic pathway.
Caption: Hypothetical signaling pathway for a tubulin inhibitor.
This pathway illustrates that by binding to β-tubulin and inhibiting its polymerization, the compound disrupts the formation of the mitotic spindle. This triggers a prolonged G2/M arrest. This sustained arrest leads to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax, causing mitochondrial release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
Conclusion
While the precise mechanism of action for this compound remains to be empirically determined, its structural similarity to known tubulin polymerization inhibitors provides a strong and testable primary hypothesis. The experimental framework detailed in this guide offers a robust, multi-phased approach to thoroughly investigate its biological activity, from broad phenotypic screening to specific target validation and cellular pathway analysis. The successful execution of these studies would definitively elucidate its mechanism of action and determine its potential as a therapeutic agent, most likely in the field of oncology.
References
- 1. smolecule.com [smolecule.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4-Fluoro-N-(4-methoxybenzyl)benzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the compound 4-Fluoro-N-(4-methoxybenzyl)benzamide. Detailed experimental protocols for its synthesis and characterization are also presented, offering valuable insights for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data Analysis
The structural confirmation of this compound, with the molecular formula C₁₅H₁₄FNO₂, is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from verified sources to ensure accuracy and reliability.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.85 | m | 2H | Ar-H (benzoyl) |
| 7.29 - 7.19 | m | 4H | Ar-H (benzoyl and benzyl) |
| 6.91 - 6.84 | m | 2H | Ar-H (benzyl) |
| 4.49 | d | 2H | -CH₂- |
| 3.75 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=O |
| 164.9 (d, J=248 Hz) | C-F |
| 158.2 | Ar-C (benzyl, C-OCH₃) |
| 131.5 | Ar-C (benzoyl) |
| 130.9 (d, J=9 Hz) | Ar-CH (benzoyl) |
| 128.9 | Ar-CH (benzyl) |
| 115.4 (d, J=22 Hz) | Ar-CH (benzoyl) |
| 113.7 | Ar-CH (benzyl) |
| 55.1 | -OCH₃ |
| 42.2 | -CH₂- |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3300 | N-H stretch |
| 1633 | C=O stretch (amide I) |
| 1531 | N-H bend (amide II) |
| 1245 | C-O stretch (asymmetric) |
| 1030 | C-O stretch (symmetric) |
| 825 | C-H bend (para-substituted) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 260.1 | [M+H]⁺ |
Experimental Protocols
The synthesis and spectroscopic characterization of this compound were conducted following established laboratory procedures.
Synthesis of this compound
A common synthetic route involves the coupling of 4-fluorobenzoyl chloride with 4-methoxybenzylamine. In a typical procedure, 4-methoxybenzylamine is dissolved in a suitable solvent, such as dichloromethane, and a base, for instance, triethylamine or pyridine, is added. The solution is then cooled in an ice bath, and 4-fluorobenzoyl chloride is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.
Workflow and Data Relationships
The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic analysis of this compound.
Caption: Workflow from synthesis to spectroscopic analysis.
solubility and stability of 4-Fluoro-N-(4-methoxybenzyl)benzamide
An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-N-(4-methoxybenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted benzamide derivative with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This document provides a detailed technical overview of the predicted solubility and stability profile of this compound. It also includes comprehensive, industry-standard experimental protocols for the empirical determination of these critical parameters. The information herein is intended to guide researchers in handling, formulating, and developing this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are computationally predicted and provide a valuable starting point for experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄FNO₂ | PubChem[1] |
| Molecular Weight | 259.27 g/mol | PubChem[1] |
| Predicted XLogP3 | 2.3 | PubChem[1] |
| Predicted Water Solubility (LogS) | -3.90 (mol/L) | Cheméo (for N-(4-methoxyphenyl)-4-fluoro-benzamide)[2] |
| Predicted Water Solubility | ~3.25 µg/mL | Calculated from LogS |
| Predicted pKa | (Amide proton) ~17 | (General estimate for secondary amides) |
Solubility Profile
The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Predicted Solubility
Based on its chemical structure, which includes a fluorinated benzene ring, a methoxy-substituted benzyl group, and an amide linkage, this compound is predicted to have low aqueous solubility and good solubility in various organic solvents. The predicted LogP value of 2.3 suggests a lipophilic character.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Very Poorly Soluble | The significant hydrophobic surface area from the two aromatic rings is expected to dominate over the polar contributions of the amide group, leading to low aqueous solubility. |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amide group can participate in hydrogen bonding with protic solvents, but the overall lipophilicity will limit high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Freely Soluble | These solvents can effectively solvate the aromatic rings and act as hydrogen bond acceptors for the amide proton, leading to good solubility. |
| Nonpolar | Toluene, Hexane | Poorly Soluble | While the aromatic moieties have some affinity for nonpolar solvents, the polar amide group will significantly hinder dissolution. |
Experimental Protocols for Solubility Determination
To obtain accurate solubility data, experimental determination is essential. The following are standard protocols for kinetic and thermodynamic solubility assays.
This method is often used in early drug discovery for high-throughput screening.
Objective: To determine the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microtiter plates (96-well)
-
Automated liquid handler
-
Plate shaker
-
Centrifuge with plate rotor
-
UV-Vis plate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: Add 2 µL of the DMSO stock solution to wells of a 96-well plate. Then, add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated HPLC-UV method or by direct UV-Vis spectrophotometry against a standard curve.
This method measures the equilibrium solubility of the solid compound and is crucial for pre-formulation studies.
Objective: To determine the equilibrium solubility of the solid form of the compound in an aqueous buffer.
Materials:
-
Solid this compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/incubator
-
Filtration system (e.g., 0.45 µm PVDF syringe filters)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method.
Stability Profile
The chemical stability of a drug candidate is a critical attribute that affects its shelf-life, formulation, and safety.
Predicted Stability
Benzamides are generally susceptible to degradation under certain conditions. The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond.
-
Hydrolytic Stability: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-fluorobenzoic acid and (4-methoxyphenyl)methanamine. The rate of hydrolysis is expected to be slow at neutral pH and accelerated at low and high pH.
-
Thermal Stability: Benzamides are generally thermally stable, but degradation can occur at elevated temperatures. The degradation pathways may involve cleavage of the amide bond or other fragmentations.
-
Photostability: The presence of two aromatic rings suggests that the compound may be susceptible to photodegradation upon exposure to UV light.
-
Oxidative Stability: The methoxy group and the benzyl position could be susceptible to oxidative degradation in the presence of oxidizing agents.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C) in an oven.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC-UV method. An HPLC-MS method should be used to identify the mass of the degradation products to help in their structural elucidation.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical workflows for determining solubility and stability.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
References
Potential Research Applications of 4-Fluoro-N-(4-methoxybenzyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic small molecule belonging to the N-benzylbenzamide class of compounds. Its chemical structure, featuring a fluorinated benzoyl group and a methoxy-substituted benzyl moiety, suggests a potential for diverse biological activities. While direct research on this specific molecule is limited, its structural components are present in numerous compounds with well-documented pharmacological profiles. This technical guide consolidates the potential research applications of this compound by examining the established activities of its close analogs and the broader N-benzylbenzamide scaffold. The information presented herein is intended to provide a foundation for future investigations into its therapeutic potential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H14FNO2 | --INVALID-LINK-- |
| Molecular Weight | 259.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | --INVALID-LINK-- |
| CAS Number | 346725-04-0 | --INVALID-LINK-- |
Potential Therapeutic Areas and Research Applications
The N-benzylbenzamide scaffold is a versatile pharmacophore that has been successfully employed in the development of agents targeting a range of diseases. Based on the activities of structurally related compounds, this compound holds promise for investigation in the following areas:
Oncology
Antitumor Activity via Tubulin Polymerization Inhibition
A significant body of research has demonstrated that N-benzylbenzamide derivatives can exert potent anticancer effects by inhibiting tubulin polymerization.[1][2] These agents typically bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
Quantitative Data from Analog Studies:
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 20b (an N-benzylbenzamide derivative) | Various | 12 - 27 | [2] |
| Compound I-25 (an N-benzylarylamide-dithiocarbamate) | MGC-803 | 17 | [1] |
| Compound I-25 | HCT-116 | 44 | [1] |
| Compound I-25 | KYSE450 | 30 | [1] |
Experimental Protocol: Tubulin Polymerization Assay (General)
A common method to assess the inhibitory effect of a compound on tubulin polymerization involves a cell-free assay using purified tubulin.
-
Reagents: Porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound dissolved in DMSO.
-
Procedure:
-
Tubulin is suspended in ice-cold polymerization buffer.
-
The test compound at various concentrations is added to the tubulin solution.
-
The mixture is incubated on ice.
-
Polymerization is initiated by the addition of GTP and a temperature shift to 37°C.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
-
Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by an N-benzylbenzamide analog.
Kinase Inhibition
A structurally related compound, 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide, is utilized as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[3] This suggests that the core structure of this compound could be a valuable scaffold for developing novel kinase inhibitors.
Neurodegenerative and Metabolic Diseases
Butyrylcholinesterase (BChE) Inhibition
Derivatives of N-benzylbenzamide have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[4] Inhibition of BChE can increase the levels of the neurotransmitter acetylcholine in the brain, which may improve cognitive function.
Dual Soluble Epoxide Hydrolase (sEH) and PPARγ Modulation
The N-benzylbenzamide scaffold has been used to develop dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[5] Simultaneous modulation of these targets is a promising strategy for treating metabolic syndrome, as it can improve both diabetic conditions and hypertension.
Signaling Pathway: sEH and PPARγ Modulation
Caption: Dual modulation of sEH and PPARγ pathways by an N-benzylbenzamide analog.
Antimicrobial Research
The benzamide scaffold is a recognized pharmacophore in the development of novel antibacterial agents.[6] The presence of a fluorine atom in this compound can modulate key properties such as lipophilicity and metabolic stability, potentially enhancing its antibacterial efficacy and spectrum.
Synthesis
The synthesis of this compound can be achieved through the coupling of 4-fluorobenzoyl chloride with 4-methoxybenzylamine.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for this compound.
Conclusion
While direct experimental data on this compound is not yet prevalent in the scientific literature, the analysis of its structural analogs strongly suggests a high potential for this compound in several key areas of drug discovery. Its N-benzylbenzamide core is a validated scaffold for targeting fundamental cellular processes, including microtubule dynamics and key enzymes in metabolic and neurodegenerative diseases. The presence of the fluoro and methoxy groups provides opportunities for fine-tuning its pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource to encourage and direct future research into the biological activities and therapeutic applications of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Fluoro-N-(4-hydroxyphenyl)benzamide|CAS 85059-06-9 [benchchem.com]
An In-depth Technical Guide to 4-Fluoro-N-(4-methoxybenzyl)benzamide Structural Analogs and their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 4-Fluoro-N-(4-methoxybenzyl)benzamide, with a particular focus on their synthesis, biological properties, and potential as therapeutic agents. This document details experimental protocols for their preparation and evaluation and presents key quantitative data to facilitate structure-activity relationship (SAR) analysis.
Introduction
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. A notable area of interest is their potential as inhibitors of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. The core structure of this compound combines key pharmacophoric features that can be systematically modified to explore and optimize its biological activity. This guide delves into the properties of its structural analogs, providing a foundation for further research and development in this area.
Physicochemical Properties of the Core Structure
The parent compound, this compound, possesses the following computed properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₄FNO₂ |
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | 4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
| CAS Number | 346725-04-0 |
Synthesis of Structural Analogs
The synthesis of this compound and its analogs is typically achieved through amide bond formation between a substituted benzoic acid and a substituted benzylamine. Below are generalized experimental protocols for their synthesis.
General Experimental Protocol: Amide Coupling using Thionyl Chloride
This protocol describes the synthesis of N-benzylbenzamide derivatives from a carboxylic acid and an amine via an acyl chloride intermediate.
Materials:
-
Substituted benzoic acid (e.g., 4-fluorobenzoic acid)
-
Thionyl chloride (SOCl₂)
-
Substituted benzylamine (e.g., 4-methoxybenzylamine)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the substituted benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylbenzamide derivative.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound analogs.
In Silico Analysis of 4-Fluoro-N-(4-methoxybenzyl)benzamide: A Technical Guide to Modeling Molecular Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1] This technical guide outlines a comprehensive in silico protocol for investigating the molecular interactions of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a representative member of this class. While direct experimental data on its specific targets are limited, its structural similarity to known kinase inhibitors suggests a potential role in modulating cellular signaling pathways.[2] This document provides a hypothetical, yet methodologically rigorous, framework for its computational analysis, from target selection and molecular docking to molecular dynamics simulations, offering a template for future research and drug discovery efforts.
Introduction: The Therapeutic Potential of Benzamide Derivatives
Benzamide and its analogs are privileged structures in drug discovery, known to interact with a variety of biological targets. Their versatility has led to the development of drugs for a range of conditions, including cancer and neurological disorders.[3] The subject of this guide, this compound, incorporates key pharmacophoric features: a fluorinated phenyl ring, an amide linker, and a methoxybenzyl group, which can contribute to target affinity and favorable pharmacokinetic properties.[2][3]
Given that structurally related molecules have been identified as kinase inhibitors, this guide will use a hypothetical model where this compound is investigated as a potential inhibitor of a therapeutically relevant kinase, such as the Transforming Growth Factor-Beta (TGF-β) Type I receptor kinase.[4]
In Silico Experimental Workflow
The computational investigation of a small molecule's interaction with its putative protein target follows a structured workflow. This process begins with the preparation of both the ligand and the protein, proceeds to predict binding modes through molecular docking, and culminates in the simulation of the complex's dynamic behavior in a solvated environment.
Caption: General workflow for in silico drug-target interaction analysis.
Methodologies and Protocols
This section provides detailed protocols for the core in silico experiments.
Ligand and Protein Structure Preparation
Objective: To prepare the 3D structures of this compound and the target protein for docking and simulation.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).
-
The structure is converted to a 3D format (.sdf or .mol2).
-
The ligand's geometry is optimized and its energy minimized using a suitable force field, such as MMFF94.[1] This step ensures a low-energy, stable conformation.
-
Appropriate protonation states at physiological pH (7.4) are assigned, and atomic charges are calculated.
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., TGF-β Type I receptor kinase) is downloaded from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing non-essential components, such as water molecules, co-factors, and existing ligands.[1]
-
Hydrogen atoms are added to the protein structure.
-
The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned.
-
The energy of the protein structure is minimized using a force field like CHARMm or AMBER to relieve any steric clashes.[1]
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligand within the protein's active site.
Protocol:
-
Binding Site Identification: The active site of the kinase is defined. This is typically the ATP-binding pocket, which can be identified from the co-crystallized ligand in the PDB structure or through literature review.
-
Grid Generation: A grid box is generated around the defined active site to encompass the entire binding pocket. This grid defines the space where the docking algorithm will search for favorable ligand conformations.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Schrödinger's Glide. The software systematically samples different conformations (poses) of the ligand within the grid box.
-
Scoring and Pose Selection: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the protein-ligand complex over time in a realistic environment, providing insights into the stability of the interaction.
Protocol:
-
System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed. The trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of protein regions (Root Mean Square Fluctuation - RMSF), and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Caption: Logical steps of a molecular dynamics simulation.
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data from the in silico analysis of this compound against the TGF-β Type I receptor kinase, compared with a known inhibitor.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |
| This compound | TGF-β Type I Receptor Kinase | -9.1 | ~35 | LYS232, ASP351, VAL215 |
| Reference Inhibitor (e.g., SB-431542) | TGF-β Type I Receptor Kinase | -10.5 | 12 | LYS232, HIS283, TYR249 |
Note: Data presented is hypothetical and for illustrative purposes.
Visualization of Molecular Interactions
A key outcome of in silico modeling is the identification of specific molecular interactions that stabilize the protein-ligand complex. These interactions often occur within established signaling pathways.
Caption: Inhibition of a hypothetical TGF-β signaling pathway.
Conclusion and Future Directions
This guide provides a foundational workflow for the in silico investigation of this compound. The hypothetical results suggest that this compound may exhibit inhibitory activity against protein kinases through specific hydrogen bonding and hydrophobic interactions. The detailed protocols for molecular docking and MD simulations serve as a robust starting point for its computational evaluation.
Future work should focus on validating these computational predictions through in vitro biochemical assays, such as kinase activity assays, and biophysical methods like Surface Plasmon Resonance (SPR) to experimentally determine binding affinities. This iterative cycle of computational modeling and experimental validation is crucial for accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methoxybenzyl)sulfamoyl)benzamide [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a compound with potential applications in medicinal chemistry and drug discovery. The fluorinated benzamide moiety is a common pharmacophore, and the N-(4-methoxybenzyl) group can influence the compound's pharmacokinetic properties. Two reliable synthetic pathways are presented: a traditional two-step method involving an acid chloride intermediate and a modern, direct catalytic approach.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product, along with typical reaction parameters for the two described synthetic protocols.
| Compound/Parameter | 4-Fluorobenzoic Acid | 4-Methoxybenzylamine | Thionyl Chloride | 4-Fluorobenzoyl Chloride | This compound |
| Molecular Formula | C₇H₅FO₂ | C₈H₁₁NO | SOCl₂ | C₇H₄ClFO | C₁₅H₁₄FNO₂ |
| Molecular Weight ( g/mol ) | 140.11 | 137.18 | 118.97 | 158.56 | 259.28 |
| CAS Number | 456-22-4 | 2393-23-9 | 7719-09-7 | 403-43-0 | 346725-04-0 |
| Physical State | Solid | Liquid | Liquid | Liquid | Solid (Predicted) |
| Melting Point (°C) | 182-185 | N/A (Boiling Point ~243) | N/A | 4 | Not Experimentally Determined (Predicted) |
| ¹H NMR Data | - | - | - | - | Not Experimentally Determined (Predicted) |
| ¹³C NMR Data | - | - | - | - | Not Experimentally Determined (Predicted) |
| Protocol Parameter | Protocol 1: Acid Chloride Method | Protocol 2: CAN-Catalyzed Direct Amidation |
| Stoichiometry (Acid:Amine) | 1 : 1.1 | 1 : 1 |
| Key Reagents | Thionyl Chloride, Triethylamine | Ceric Ammonium Nitrate (CAN) |
| Solvent | Dichloromethane (DCM) | Solvent-free |
| Temperature (°C) | 0 to Room Temperature | 165 |
| Reaction Time | 2-4 hours | ~8 minutes |
| Typical Yield (%) | > 90 | ~ 93 |
Experimental Protocols
Two distinct and effective protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride
This classic two-step method involves the initial conversion of 4-fluorobenzoic acid to its more reactive acid chloride, followed by amidation with 4-methoxybenzylamine. This is a robust and generally high-yielding approach.
Step 1: Synthesis of 4-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature under a fume hood.
-
Stir the reaction mixture at reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve 4-methoxybenzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of the crude 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: Direct CAN-Catalyzed Amidation (Microwave-Assisted)
This modern approach offers a rapid, solvent-free, and highly efficient synthesis of the target amide using a catalytic amount of Ceric Ammonium Nitrate (CAN) under microwave irradiation.[1][2]
-
In a microwave-safe reaction vessel, combine 4-fluorobenzoic acid (1.0 eq, e.g., 10 mmol) and 4-methoxybenzylamine (1.0 eq, 10 mmol).
-
Add Ceric Ammonium Nitrate (CAN) (0.5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 165 °C for approximately 8 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting solid product can be purified by recrystallization from a suitable solvent, which often bypasses the need for silica gel chromatography.[1]
Visualizations
The following diagrams illustrate the workflows for the two synthetic protocols described.
References
Application Note: Screening of 4-Fluoro-N-(4-methoxybenzyl)benzamide as a Potential Kinase Inhibitor
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This has led to the extensive development of small molecule kinase inhibitors as therapeutic agents. 4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic organic compound with potential for biological activity. Structurally, it belongs to the benzamide class of compounds, some of which have been reported to exhibit inhibitory effects on various enzymes.[1][2][3] The unique combination of a fluorine atom and a methoxy group in its structure may enhance its lipophilicity and bioavailability, making it an interesting candidate for screening as a kinase inhibitor.[4] This application note provides a comprehensive protocol for screening this compound against a panel of protein kinases to determine its inhibitory potential and selectivity.
Compound Information
| Compound Name | This compound |
| Structure | |
| Molecular Formula | C15H14FNO2[4][5] |
| Molecular Weight | 259.28 g/mol [4][5] |
| CAS Number | 346725-04-0[5] |
| Physical Properties | Solid |
| Solubility | Soluble in DMSO |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound results in a higher luminescence signal.
Materials:
-
This compound
-
Kinase panel (e.g., a diverse panel of recombinant human kinases)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO. Further dilute these solutions into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time will depend on the specific kinase being assayed.
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
The percentage of kinase inhibition is calculated using the following formula:
% Inhibition = 100 * (Lumi_inhibitor - Lumi_no_kinase) / (Lumi_vehicle - Lumi_no_kinase)
The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay (Example: NanoBRET™)
To confirm that this compound can engage its target kinase within a cellular environment, a target engagement assay such as the NanoBRET™ Target Engagement Assay (Promega) can be employed. This assay measures the binding of a compound to a specific kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ Tracer
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well cell culture plates
-
Transfection reagent
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound to the cells.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells.
-
Signal Detection: Incubate the plate for a specified time (e.g., 2 hours) at 37°C. Measure the NanoBRET™ signal using a plate reader equipped with appropriate filters for donor and acceptor emission.
Data Analysis:
The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 values for target engagement are determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables are templates for presenting the screening data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | % Inhibition at 10 µM |
| Kinase A | [Value] | [Value] |
| Kinase B | [Value] | [Value] |
| Kinase C | [Value] | [Value] |
| ... | ... | ... |
Table 2: Cellular Target Engagement of this compound
| Kinase Target | Cellular IC50 (µM) |
| Kinase A | [Value] |
| Kinase B | [Value] |
| ... | ... |
Visualizations
Caption: Workflow for kinase inhibitor screening.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
References
- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 346725-04-0 [smolecule.com]
- 5. This compound | C15H14FNO2 | CID 876698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 4-Fluoro-N-(4-methoxybenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-(4-methoxybenzyl)benzamide is a benzamide derivative with potential applications in pharmaceutical and agrochemical research.[1] The ability to obtain high-quality crystals of this compound is crucial for its structural elucidation, purification, and formulation development. This document provides detailed protocols for the crystallization of this compound, focusing on methods that yield crystals suitable for X-ray diffraction and other analytical techniques. The protocols are based on established crystallization techniques for benzamide derivatives and specific data available for the target compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C15H14FNO2 | [2] |
| Molecular Weight | 259.27 g/mol | [2] |
| Melting Point | 96-98°C | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Good solubility in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. Soluble in polar aprotic solvents like DMSO and DMF.[3] |
Crystallization Data Summary
The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes reported conditions for the recrystallization of this compound.
| Solvent System | Cooling Profile | Recovery | Purity (HPLC area %) |
| Ethyl acetate / Hexane (1:3) | -10 °C to 25 °C, 4 h | 78% | 99.3% |
| Methanol / Water (2% w/w) | 5 °C isothermal | 72% | 99.0% |
| Toluene (anti-solvent n-heptane) | Not Specified | Not Specified | Not Specified |
Table adapted from Smolecule.[3]
Experimental Protocols
The following are detailed protocols for common crystallization methods applicable to this compound. The choice of method will depend on the quantity of material, the desired crystal size, and the available equipment.
Protocol 1: Single Solvent Recrystallization
This is the most common and straightforward method for purifying solid organic compounds.[5]
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Filter paper and funnel (for hot filtration, if necessary)
-
Buchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves.[6] Avoid adding an excess of solvent to ensure the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Solvent-Antisolvent Recrystallization
This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
Materials:
-
This compound
-
A "good" solvent (e.g., ethyl acetate, dichloromethane)
-
An "anti-solvent" (e.g., hexane, heptane)
-
Beaker or flask
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the compound in a minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Addition of Antisolvent: Slowly add the "anti-solvent" to the stirred solution until the solution becomes turbid (cloudy), indicating the onset of precipitation.
-
Redissolution: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Slow evaporation of the more volatile solvent or slow cooling will lead to the formation of crystals.
-
Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation
This technique is simple and often yields high-quality single crystals suitable for X-ray crystallography.[8]
Materials:
-
Purified this compound (5-20 mg)
-
Solvent with moderate volatility (e.g., ethanol, ethyl acetate)[8]
-
Small vial or test tube
-
Parafilm or a loose cap
Procedure:
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.[8]
-
Evaporation: Cover the vial with parafilm and poke a few small holes in it, or use a loose-fitting cap. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the remaining solvent.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any experimental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C15H14FNO2 | CID 876698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 346725-04-0 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. famu.edu [famu.edu]
- 8. benchchem.com [benchchem.com]
Application Note: Comprehensive Characterization of 4-Fluoro-N-(4-methoxybenzyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic compound incorporating a fluorinated benzamide scaffold, a common pharmacophore in medicinal chemistry. The presence of the fluorine atom and the methoxybenzyl group can significantly influence its physicochemical properties and biological activity. Accurate and comprehensive characterization is crucial for ensuring the identity, purity, and consistency of the compound for research and development purposes. This document provides detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₅H₁₄FNO₂
-
Molecular Weight: 259.28 g/mol
-
CAS Number: 346725-04-0
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard temperature of 298 K.
-
Use a standard pulse sequence with a 90° pulse.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | dd | 2H | H-2', H-6' (Aromatic) |
| ~7.15 | t | 2H | H-3', H-5' (Aromatic) |
| ~7.25 | d | 2H | H-2, H-6 (Aromatic) |
| ~6.88 | d | 2H | H-3, H-5 (Aromatic) |
| ~6.50 | t (broad) | 1H | NH (Amide) |
| ~4.55 | d | 2H | CH₂ (Benzylic) |
| ~3.80 | s | 3H | OCH₃ (Methoxy) |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~166.5 | C=O (Amide) |
| ~164.0 (d) | C-4' (C-F) |
| ~159.0 | C-4 |
| ~131.0 | C-1 |
| ~130.5 | C-1' |
| ~129.5 (d) | C-2', C-6' |
| ~129.0 | C-2, C-6 |
| ~115.5 (d) | C-3', C-5' |
| ~114.0 | C-3, C-5 |
| ~55.3 | OCH₃ |
| ~43.5 | CH₂ (Benzylic) |
(Note: 'd' denotes a doublet due to C-F coupling.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer additional structural confirmation.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If fragmentation analysis is desired, perform tandem MS (MS/MS) on the [M+H]⁺ ion.
-
Predicted Mass Spectrometry Data
| m/z | Ion Species | Description |
| 260.1081 | [M+H]⁺ | Protonated molecular ion (Calculated for C₁₅H₁₅FNO₂⁺) |
| 282.0899 | [M+Na]⁺ | Sodium adduct (Calculated for C₁₅H₁₄FNNaO₂⁺) |
| 123.0444 | Fragment | 4-Fluorobenzoyl cation ([C₇H₄FO]⁺) |
| 121.0651 | Fragment | 4-Methoxybenzyl cation ([C₈H₉O]⁺) |
| 95.0342 | Fragment | Loss of CO from the 4-fluorobenzoyl cation ([C₆H₄F]⁺) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking on the resulting spectrum.
-
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3050 | C-H Stretch (Aromatic) | Aromatic Ring |
| ~2950, ~2850 | C-H Stretch (Aliphatic) | CH₂, OCH₃ |
| ~1640 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Fluoroaromatic |
| ~1245 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |
| ~1030 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and for quantitative analysis. A reversed-phase method is typically suitable for benzamide derivatives.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A system with a UV-Vis detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient: Start at 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the compound as a percentage of the total peak area.
Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | ~10-12 minutes |
| Purity | >95% |
Visualizations
Experimental Workflow for Characterization
Caption: High-level workflow for the synthesis and analytical characterization of the target compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the information derived for compound confirmation.
Application Notes and Protocols: The 4-Fluoro-N-(4-methoxybenzyl)benzamide Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Fluoro-N-(4-methoxybenzyl)benzamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key building block in the design and synthesis of novel therapeutic agents. This scaffold combines the favorable physicochemical properties of a fluorinated benzoyl moiety with the structural features of a methoxy-substituted benzylamine, offering opportunities for diverse biological activities. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxybenzyl group provides a flexible linker that can be oriented to interact with various biological targets. This document provides a comprehensive overview of the applications, synthesis, and biological evaluation of compounds based on this scaffold, along with detailed experimental protocols and visual representations of relevant pathways and workflows.
Applications in Drug Discovery
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating the broad potential of this chemical motif.
Enzyme Inhibition
The N-benzylbenzamide core is a common feature in a variety of enzyme inhibitors. By modifying the substitution patterns on both aromatic rings, researchers have developed potent and selective inhibitors for several key enzymes implicated in disease.
-
Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, where BChE activity is elevated, derivatives of this scaffold have shown promise as selective inhibitors.[1]
-
Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation: Dual-target ligands based on the N-benzylbenzamide structure have been developed to simultaneously modulate sEH and PPARγ, offering a potential therapeutic strategy for metabolic syndrome.[2]
-
Tyrosinase Inhibition: N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting applications in dermatology.
Anticancer Activity
The scaffold has also been explored for its potential in oncology.
-
Tubulin Polymerization Inhibition: Novel N-benzylbenzamide derivatives have been designed as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. These compounds bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest and apoptosis.[3][4]
Quantitative Biological Data
The following tables summarize the reported in vitro biological activities of various derivatives based on the N-benzylbenzamide scaffold.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Compound ID | Modifications on N-benzylbenzamide scaffold | hBChE IC₅₀ (nM) | Reference |
| S11-1014 | 4-F on benzoyl, 3-F on benzyl | 0.45 | [1] |
| S11-1033 | 4-F on benzoyl, 4-F on benzyl | 0.89 | [1] |
Table 2: sEH Inhibition and PPARγ Activation
| Compound ID | Modifications on N-benzylbenzamide scaffold | sEH IC₅₀ (µM) | PPARγ EC₅₀ (µM) | Reference |
| 14c | 2-CF₃ on benzyl, propionic acid linker | 0.3 | 0.3 | [2] |
Table 3: Tubulin Polymerization Inhibition and Antiproliferative Activity
| Compound ID | Modifications on N-benzylbenzamide scaffold | Tubulin IC₅₀ (µM) | HeLa IC₅₀ (nM) | A549 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | Reference |
| 20b | 3,4,5-trimethoxy on benzoyl, 2-amino-4,5-dimethoxy on benzyl | 1.5 | 12 | 15 | 27 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the coupling of 4-fluorobenzoyl chloride with 4-methoxybenzylamine.
Materials:
-
4-Fluorobenzoyl chloride
-
4-Methoxybenzylamine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the BChE inhibitory activity of test compounds.
Materials:
-
Human butyrylcholinesterase (hBChE)
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of hBChE, BTCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control group with DMSO instead of the test compound.
-
Enzyme Addition: Add the hBChE solution to each well to initiate the pre-incubation. Incubate the plate at 37 °C for 15 minutes.
-
Substrate Addition: Add the BTCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Tubulin Polymerization Assay
This protocol describes an in vitro assay to measure the effect of test compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound stock solution (in DMSO)
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of tubulin in general tubulin buffer. Prepare working solutions of GTP and the test compound.
-
Assay Setup: On ice, add general tubulin buffer, GTP, and the test compound at various concentrations to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the control. The IC₅₀ value can be determined from a dose-response curve.
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for this compound.
Logical Relationship of Biological Evaluation
Caption: Drug discovery workflow utilizing the target scaffold.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of action for tubulin polymerization inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive area for further investigation in medicinal chemistry. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this versatile scaffold in various disease areas. Future work may focus on elucidating the structure-activity relationships for different biological targets and optimizing the pharmacokinetic properties of lead compounds to identify promising clinical candidates.
References
- 1. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Characterization of 4-Fluoro-N-(4-methoxybenzyl)benzamide in Cell-Based Assays
Introduction
4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic benzamide derivative. The benzamide scaffold is a key feature in a variety of biologically active compounds, with derivatives exhibiting potential as antitumor and anti-inflammatory agents.[1] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a candidate for investigation in drug discovery programs.[2] These application notes provide detailed protocols for characterizing the cytotoxic and pro-apoptotic activity of this compound in cell-based assays, a critical step in preclinical evaluation.
Potential Applications
-
Oncology Research: Evaluation of cytotoxic and cytostatic effects against various cancer cell lines.
-
Inflammation Studies: Investigation of anti-inflammatory properties in relevant cellular models.
-
Drug Discovery: Use as a lead compound for the development of novel therapeutics.
Hypothetical Signaling Pathway of Action
While the precise mechanism of this compound is yet to be fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic pathway. This pathway is initiated by intracellular stress, leading to the activation of caspase cascades and eventual cell death. A plausible mechanism of action for the compound is the induction of mitochondrial outer membrane permeabilization (MOMP), a key event in intrinsic apoptosis.
Experimental Workflow
A systematic approach is essential for evaluating the biological activity of a novel compound. The workflow below outlines the key stages, from initial cell culture preparation to data analysis and interpretation.
Protocols
Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol measures cell viability by quantifying the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with this compound for the desired time, collect both adherent and floating cells.
-
For adherent cells, gently trypsinize and combine with the supernatant from the respective well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.[4] Centrifuge after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Sample Preparation for Flow Cytometry:
-
Data Analysis:
-
Acquire data using a flow cytometer.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | 48 | 12.5 ± 1.8 |
| A549 (Lung Cancer) | 48 | 25.3 ± 3.2 |
| MCF-7 (Breast Cancer) | 48 | 48.1 ± 5.6 |
| HCT116 (Colon Cancer) | 48 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction in HCT116 Cells after 48-hour Treatment
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control (DMSO) | 0.1% | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| Compound | 5 | 75.6 ± 4.3 | 15.1 ± 2.2 | 9.3 ± 1.8 |
| Compound | 10 | 42.1 ± 3.8 | 38.7 ± 3.1 | 19.2 ± 2.5 |
| Compound | 25 | 15.3 ± 2.9 | 55.4 ± 4.5 | 29.3 ± 3.7 |
Data represent the percentage of the total cell population.
References
- 1. Buy this compound | 346725-04-0 [smolecule.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Fluoro-N-(4-methoxybenzyl)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 4-Fluoro-N-(4-methoxybenzyl)benzamide analogs, a chemical scaffold with demonstrated potential in the development of targeted therapeutics, particularly as kinase inhibitors. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the synthesis, evaluation, and optimization of this promising class of compounds.
Introduction
The this compound core structure is a key pharmacophore in modern medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxybenzyl group can be crucial for interactions with specific biological targets. SAR studies on analogs of this scaffold are instrumental in identifying potent and selective inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.
Data Presentation: SAR of N-benzyl-2-fluorobenzamide Analogs
The following table summarizes the structure-activity relationship for a series of N-benzyl-2-fluorobenzamide derivatives as dual EGFR and HDAC3 inhibitors. The data highlights the impact of substitutions on the benzyl moiety on the inhibitory activity.
| Compound ID | R Group (Substitution on Benzyl Ring) | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | Anti-proliferative Activity (MDA-MB-231 cells) IC₅₀ (µM) |
| 1 | H | 35.82 | 2.15 | 4.53 |
| 2 | 4-F | 20.34 | 1.09 | 1.98 |
| 3 | 4-Cl | 28.15 | 1.56 | 3.12 |
| 4 | 4-CH₃ | 41.22 | 2.87 | 5.89 |
| 5 | 4-OCH₃ | 63.11 | 3.45 | 7.21 |
| 6 | 3-F | 25.56 | 1.88 | 2.76 |
| 7 | 2-F | 30.17 | 2.01 | 3.98 |
Note: The above data is representative of N-benzyl-2-fluorobenzamide analogs and is presented to illustrate a typical SAR study for this class of compounds.
Experimental Protocols
General Synthesis of 4-Fluoro-N-(substituted benzyl)benzamide Analogs
This protocol describes a general method for the synthesis of the title compounds via an amide coupling reaction.
Diagram of Synthetic Workflow:
Caption: General synthetic scheme for 4-Fluoro-N-(substituted benzyl)benzamide analogs.
Materials:
-
4-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Substituted benzylamine hydrochloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude 4-fluorobenzoyl chloride, which is used in the next step without further purification.
-
Amide Coupling: Dissolve the substituted benzylamine hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (2.2 eq). Stir the mixture at room temperature for 15 minutes. Cool the solution to 0 °C and add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-Fluoro-N-(substituted benzyl)benzamide analog.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized analogs against a target protein kinase.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, Aurora Kinase)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a microplate, add the assay buffer, the kinase, and the test compound solution. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) using a commercial detection reagent according to the manufacturer's instructions. This is typically measured as a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Anti-proliferative Cell-Based Assay
This protocol outlines a method to assess the effect of the synthesized analogs on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence (for ATP-based assays) or absorbance (for MTT assays) using a microplate reader. The signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC₅₀ value.
Signaling Pathway
Diagram of a Simplified EGFR Signaling Pathway:
Caption: Simplified EGFR signaling cascade and the point of inhibition by benzamide analogs.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade involving proteins such as Grb2, Sos, Ras, Raf, MEK, and ERK. This pathway ultimately regulates key cellular processes including proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers. The N-benzyl-benzamide analogs discussed herein act as inhibitors of EGFR, thereby blocking this signaling cascade and exerting their anti-proliferative effects.
Application Notes and Protocols for Novel Materials from 4-Fluoro-N-(4-methoxybenzyl)benzamide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of novel aromatic polyamides derived from 4-Fluoro-N-(4-methoxybenzyl)benzamide precursors. The introduction of fluorine and methoxybenzyl groups into the polymer backbone is intended to enhance solubility, thermal stability, and mechanical properties, making these materials promising candidates for a range of advanced applications.
Introduction to Fluorinated Aromatic Polyamides
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical resistance. However, their applications can be limited by poor solubility in common organic solvents, which complicates processing. The incorporation of fluorine atoms and bulky side groups, such as the 4-methoxybenzyl group, into the polymer structure is a proven strategy to improve solubility without compromising the desirable properties of the aromatic backbone. The target polymer in these notes is a polyamide synthesized from 4-fluorobenzoyl chloride and 4-methoxybenzylamine.
Potential Applications
The unique combination of properties expected from polyamides derived from this compound precursors makes them suitable for a variety of applications, including:
-
High-Performance Films and Coatings: Their anticipated good solubility, thermal stability, and mechanical strength make them excellent candidates for producing durable films and protective coatings for electronics and aerospace components.
-
Advanced Composites: As a matrix material, these polyamides can be combined with reinforcing fibers to create lightweight composites with high strength-to-weight ratios.
-
Membranes for Separations: The presence of fluorine can impart hydrophobicity and specific permeability characteristics, suggesting potential use in gas separation and filtration membranes.
-
Biomedical Materials: With appropriate biocompatibility testing, these polymers could be explored for use in medical devices and drug delivery systems, leveraging their chemical resistance and durability.
Synthesis of Polyamide from 4-Fluorobenzoyl Chloride and 4-Methoxybenzylamine
A common and effective method for synthesizing aromatic polyamides is low-temperature solution polycondensation. This technique allows for the formation of high molecular weight polymers under mild conditions.
Experimental Protocol: Low-Temperature Solution Polycondensation
Materials:
-
4-Fluorobenzoyl chloride (Monomer A)
-
4-Methoxybenzylamine (Monomer B)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Monomer B Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of 4-methoxybenzylamine (Monomer B) and an equimolar amount of pyridine in anhydrous N,N-dimethylacetamide (DMAc). If needed, add anhydrous lithium chloride (LiCl) to the solvent to improve polymer solubility.
-
Inert Atmosphere: Purge the flask with high-purity nitrogen gas for 15-20 minutes to create an inert atmosphere and maintain it throughout the reaction.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Monomer A Addition: Slowly add an equimolar amount of 4-fluorobenzoyl chloride (Monomer A), dissolved in a small amount of anhydrous DMAc, to the stirred solution of Monomer B. The addition should be done dropwise to control the reaction rate and temperature.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polyamide to precipitate as a fibrous or powdery solid.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and by-products like pyridine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of polyamide via low-temperature solution polycondensation.
Characterization of the Novel Polyamide
The synthesized polyamide should be characterized to determine its structure, molecular weight, and physicochemical properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkage. Look for characteristic absorption bands:
-
N-H stretching: ~3300 cm⁻¹
-
C=O stretching (Amide I): ~1650 cm⁻¹
-
N-H bending (Amide II): ~1540 cm⁻¹
-
C-F stretching: ~1100-1200 cm⁻¹
-
C-O-C stretching (ether): ~1250 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit. The spectra will show characteristic shifts for the aromatic protons and carbons, as well as for the methylene and methoxy groups.
Thermal Properties
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. The analysis is typically performed under a nitrogen atmosphere. Key parameters to determine are the onset of decomposition temperature and the temperature at 5% or 10% weight loss.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.
Mechanical Properties
-
Tensile Testing: To measure the mechanical strength, modulus, and elongation at break of polymer films. Films can be prepared by casting a polymer solution onto a glass plate and then drying.
Characterization Workflow Diagram
Purification Methods for Crude 4-Fluoro-N-(4-methoxybenzyl)benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 4-Fluoro-N-(4-methoxybenzyl)benzamide, a compound of interest in medicinal chemistry and drug development. The protocols outlined below describe common and effective purification techniques, including preliminary work-up, column chromatography, and recrystallization.
Introduction
This compound is a benzamide derivative with potential applications in pharmaceutical research. The synthesis of this compound typically yields a crude product containing unreacted starting materials, by-products, and other impurities.[1] Effective purification is crucial to obtain a compound of high purity, which is essential for accurate biological evaluation and further development. This application note details robust methods to purify the crude product, ensuring it meets the stringent purity requirements for research and development.
Preliminary Purification: Aqueous Work-up
Prior to chromatographic or recrystallization techniques, a standard aqueous work-up is recommended to remove ionic impurities, such as unreacted acids, bases, and salts.
Experimental Protocol: Aqueous Work-up
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acid Wash : Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amines.
-
Base Wash : Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acids.
-
Brine Wash : Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove residual water from the organic layer.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude, neutralized product.
Caption: Workflow for the preliminary aqueous work-up of crude this compound.
Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities. For benzamide derivatives, silica gel is a common stationary phase, and a gradient of ethyl acetate in a non-polar solvent like hexane is typically employed as the mobile phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing : Pour the slurry into a glass column and allow the silica gel to settle, ensuring even packing. Add a layer of sand to the top of the silica bed.
-
Sample Loading : Dissolve the crude product from the aqueous work-up in a minimal amount of the initial eluent and carefully load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution : Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection : Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Experimental workflow for the purification of this compound by column chromatography.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For benzamide derivatives, polar protic solvents or solvent mixtures are often suitable.
Experimental Protocol: Recrystallization
-
Solvent Selection : In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexane) to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
Caption: Experimental workflow for the purification of this compound by recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the purification of N-benzylbenzamide derivatives, which can be considered analogous to this compound. The actual yield and purity will depend on the specific impurities present in the crude material.
| Purification Method | Starting Material Purity | Eluent/Solvent System | Typical Yield | Final Purity | Analytical Method |
| Column Chromatography | ~80-90% | Hexane/Ethyl Acetate (gradient) | >85% | >98% | HPLC, NMR |
| Recrystallization | ~90-95% | Ethanol/Water | >80% | >99% | HPLC, NMR, MP |
Conclusion
The purification of crude this compound can be effectively achieved through a combination of a preliminary aqueous work-up followed by either column chromatography or recrystallization. Column chromatography offers excellent separation of a wide range of impurities, while recrystallization is a powerful technique for achieving high purity of a solid product. The choice of method will depend on the nature and quantity of the impurities present in the crude material. For optimal results, a combination of these techniques may be employed.
References
Application Note: Measuring the Binding Affinity of 4-Fluoro-N-(4-methoxybenzyl)benzamide to Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic compound with potential applications in pharmaceutical and agrochemical research. Benzamide derivatives, in general, are known to interact with a variety of biological targets. For instance, N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in M. tuberculosis. The characterization of the binding affinity of novel compounds like this compound to their protein targets is a critical step in drug discovery and development. It provides a quantitative measure of the strength of the interaction, which is often correlated with the compound's potency.
This application note provides detailed protocols for three widely-used, label-free biophysical techniques to measure the binding affinity of this compound to a hypothetical protein, "Target Protein X": Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). These methods allow for the determination of key binding parameters such as the equilibrium dissociation constant (K D ), association (k a ) and dissociation (k d ) rate constants, and thermodynamic parameters (ΔH, ΔS).
General Experimental Workflow
A typical workflow for characterizing the binding affinity of a small molecule to a protein target involves several key stages, from initial preparation to data analysis and interpretation.
Method 1: Surface Plasmon Resonance (SPR)
Principle
SPR is a label-free optical technique that measures molecular interactions in real-time.[1][2] It detects changes in the refractive index on the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[3] This allows for the determination of both the kinetics (association and dissociation rates) and the affinity of the interaction.[2]
Protocol
-
Immobilization of Target Protein X:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject Target Protein X (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.[4]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K D .
-
Inject the compound solutions over both the protein-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) over time to generate a sensorgram.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between different concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ) and dissociation rate constant (k d ).
-
Calculate the equilibrium dissociation constant (K D ) from the ratio of the rate constants (K D = k d / k a ).
-
Method 2: Isothermal Titration Calorimetry (ITC)
Principle
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[5][6] It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction in a single experiment.[7] A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.[8]
Protocol
-
Sample Preparation:
-
Prepare a solution of Target Protein X (typically 10-50 µM) in a suitable buffer (e.g., PBS or HEPES). The buffer must be the same for both the protein and the ligand to avoid heat of dilution effects.[8]
-
Prepare a solution of this compound at a concentration 10-20 times that of the protein in the same buffer.
-
Thoroughly degas both solutions before loading them into the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the binding enthalpy (ΔH), and the equilibrium association constant (K a ).
-
The equilibrium dissociation constant (K D ) is the reciprocal of K a (K D = 1/K a ).
-
The change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(K a ) = ΔH - TΔS.
-
Method 3: Fluorescence Polarization (FP)
Principle
FP is a technique used to measure molecular interactions in solution.[9][10] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light.[10][11] When the tracer binds to a larger molecule (the protein), its tumbling is slowed, resulting in an increase in the polarization of the emitted light.[11] In a competitive FP assay, the unlabeled compound of interest competes with the tracer for binding to the protein, causing a decrease in polarization.[10]
Protocol
-
Assay Development:
-
A fluorescently labeled tracer that binds to Target Protein X must be identified or synthesized.
-
Determine the optimal concentrations of Target Protein X and the tracer that give a stable and significant polarization window (the difference between the polarization of the free tracer and the protein-bound tracer).
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add a fixed concentration of Target Protein X and the fluorescent tracer to each well.
-
Add the serially diluted compound to the wells. Include controls for low polarization (tracer only) and high polarization (tracer + protein).
-
Incubate the plate to allow the binding reaction to reach equilibrium.[11]
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the polarization values against the logarithm of the compound concentration.
-
Fit the resulting sigmoidal curve to a suitable dose-response model to determine the IC 50 value (the concentration of the compound that displaces 50% of the bound tracer).
-
Convert the IC 50 value to a binding affinity constant (K i ) using the Cheng-Prusoff equation: K i = IC 50 / (1 + [Tracer]/K D,tracer ), where [Tracer] is the concentration of the tracer and K D,tracer is the dissociation constant of the tracer-protein interaction.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic and Affinity Data for the Interaction of this compound with Target Protein X.
| Technique | Parameter | Value | Units |
| SPR | k a (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| k d (Dissociation Rate) | 3.0 x 10⁻³ | s⁻¹ | |
| K D (k d /k a ) | 20.0 | nM | |
| ITC | n (Stoichiometry) | 1.05 | - |
| K D (1/K a ) | 25.5 | nM | |
| FP | IC 50 | 45.2 | nM |
| K i (Cheng-Prusoff) | 22.6 | nM |
Table 2: Hypothetical Thermodynamic Data for the Interaction of this compound with Target Protein X (from ITC).
| Parameter | Value | Units |
| ΔH (Enthalpy Change) | -8.5 | kcal/mol |
| TΔS (Entropy Change) | 2.1 | kcal/mol |
| ΔG (Gibbs Free Energy) | -10.6 | kcal/mol |
Conclusion
This application note provides detailed protocols for three robust biophysical methods—SPR, ITC, and FP—for determining the binding affinity of this compound to a target protein. Each technique offers unique advantages: SPR provides real-time kinetic data, ITC delivers a complete thermodynamic profile, and FP is well-suited for high-throughput screening. By employing these methods, researchers can accurately characterize the molecular interactions that are fundamental to the mechanism of action of novel compounds, thereby accelerating the drug discovery and development process.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide
Welcome to the technical support center for the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Sub-optimal Reaction Conditions: The choice of coupling agent, solvent, temperature, and reaction time are all critical. It is advisable to start with a proven protocol and then optimize these parameters. For instance, while polar aprotic solvents like DMF and THF are common, the choice of solvent can significantly influence the reaction and the formation of byproducts.[1]
-
Inadequate Activation of Carboxylic Acid: If you are using a coupling agent to mediate the reaction between 4-fluorobenzoic acid and 4-methoxybenzylamine, the activation of the carboxylic acid might be inefficient. Ensure your coupling reagent is fresh and active, as many are sensitive to moisture.
-
Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material.[1] It is crucial to use anhydrous solvents and reagents.
-
Side Reactions: Unwanted side reactions can consume your starting materials or product. Identifying the nature of any side products is key to mitigating their formation.
-
Workup and Purification Issues: The product could be lost during the workup and purification steps. Ensure the pH during aqueous workup is optimized to prevent hydrolysis of the amide product.[1]
Question 2: I am observing significant impurity in my final product. How can I improve the purity?
Answer: Impurities can arise from side reactions or incomplete reactions. Here are some strategies to improve the purity of your this compound:
-
Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine (4-methoxybenzylamine) can help to ensure the complete consumption of the activated 4-fluorobenzoic acid.[1]
-
Control Reaction Temperature: Higher temperatures can accelerate the reaction rate but may also promote the formation of side products and lead to the decomposition of reactants or the product.[2] It is often recommended to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction.[1] This will help you determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
-
Effective Purification: If impurities persist, column chromatography is a reliable method for purifying the final product. A solvent system such as n-hexane-ethyl acetate can be effective.
Question 3: I am using a carbodiimide coupling agent (like DCC or EDC) and getting a significant amount of an insoluble white precipitate. What is this and how can I avoid it?
Answer: The insoluble white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC, or a related urea byproduct if using EDC. This is a common side product in carbodiimide-mediated coupling reactions. To minimize its formation and impact:
-
Filtration: The urea byproduct is typically insoluble in many organic solvents and can be removed by filtration.
-
Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress the formation of the urea byproduct and improve the reaction efficiency.
-
Solvent Choice: The choice of solvent can influence the formation of this byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the recommended synthetic routes for preparing this compound?
A1: There are two primary and reliable methods for the synthesis of this target molecule:
-
Route A: Amide Coupling of 4-Fluorobenzoic Acid and 4-Methoxybenzylamine: This is a widely used method that involves the use of a coupling agent to facilitate the formation of the amide bond.
-
Route B: Acylation of 4-Methoxybenzylamine with 4-Fluorobenzoyl Chloride: This is a classic and often high-yielding method, especially if the acid chloride is readily available or can be synthesized in-house.
Q2: How do I choose the right coupling agent for my reaction?
A2: The choice of coupling agent can significantly impact the yield of your reaction. For sterically hindered or electronically challenging substrates, more potent coupling agents may be required. A comparative study on the synthesis of a similar N-benzylbenzamide in aqueous media showed that different coupling reagents have varying efficiencies. While specific performance can be substrate-dependent, this data provides a good starting point for selecting a coupling agent.
Q3: What is the role of a non-nucleophilic base in the reaction?
A3: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used in amide synthesis to neutralize the acidic byproducts formed during the reaction. For example, when using an acyl chloride, HCl is generated, which can form a non-nucleophilic ammonium salt with the amine starting material. The base neutralizes this HCl, allowing the amine to remain as a free nucleophile.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (4-fluorobenzoic acid/chloride and 4-methoxybenzylamine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. For more quantitative analysis, LC-MS can be used.
Data Presentation
The selection of a suitable coupling agent is crucial for maximizing the yield of the amide synthesis. The following table summarizes the yields obtained for the synthesis of N-benzylbenzamide, a structurally similar compound, using various coupling reagents in a water/acetonitrile solvent system. This data can serve as a valuable guide for selecting a coupling agent for your synthesis of this compound.
| Coupling Reagent/System | Yield of N-benzylbenzamide (%) |
| DMT-MM | 88 |
| COMU + Collidine | 85 |
| TPTU + NMI | 82 |
| EDC + Oxyma | 76 |
| DIC + HOPO | 91 |
| (Data adapted from a comparative study of amide-bond forming reagents in aqueous media)[2] |
Experimental Protocols
Below are two representative experimental protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for your specific laboratory conditions.
Protocol A: Amide Coupling using a Coupling Agent (e.g., HATU)
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and 4-methoxybenzylamine (1.1 eq) in an anhydrous solvent such as DMF or DCM.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and slowly add a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Protocol B: Acylation using 4-Fluorobenzoyl Chloride
-
Preparation of 4-Fluorobenzoyl Chloride (if not commercially available): To a solution of 4-fluorobenzoic acid (1.0 eq) in an anhydrous solvent like DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 1-2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
Amide Formation: In a separate dry flask, dissolve 4-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol A.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and a logical troubleshooting process.
Caption: Synthetic routes for this compound.
Caption: Troubleshooting decision tree for low yield.
References
common side reactions in 4-Fluoro-N-(4-methoxybenzyl)benzamide synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Prevention Strategy |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting materials are consumed. - Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. - Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the acylating agent or the amine can drive the reaction to completion. |
| Hydrolysis of Acylating Agent | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Fresh Reagents: Use a fresh bottle of 4-fluorobenzoyl chloride or purify it by distillation if it has been stored for a long time. |
| Ineffective Coupling Agent (for carboxylic acid route) | - Use a More Potent Coupling Reagent: If using a carbodiimide like DCC or EDC with minimal success, consider switching to a more reactive uronium-based reagent such as HATU or HBTU. - Ensure Freshness of Coupling Agent: Coupling agents can degrade over time. Use a fresh batch for optimal results. |
| Poor Quality Starting Materials | - Purify Starting Materials: If the purity of 4-fluorobenzoic acid/4-fluorobenzoyl chloride or 4-methoxybenzylamine is questionable, purify them by recrystallization or distillation before use. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Impurity | Source | Prevention and Removal |
| Unreacted Starting Materials | Incomplete reaction. | - Drive the reaction to completion using the strategies mentioned in "Low Yield". - Purification: Unreacted 4-fluorobenzoic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Unreacted 4-methoxybenzylamine can be removed by washing with a dilute aqueous acid (e.g., 1M HCl). |
| 4-Fluorobenzoic Acid | Hydrolysis of 4-fluorobenzoyl chloride. | - Strict Anhydrous Conditions: The most effective prevention is to exclude moisture from the reaction. - Aqueous Workup: This impurity can be effectively removed by washing the reaction mixture with a basic aqueous solution. |
| Byproducts from Coupling Reagents (e.g., Dicyclohexylurea - DCU) | Reaction of the coupling agent (e.g., DCC) during amide bond formation. | - Filtration: DCU is often insoluble in common organic solvents and can be removed by filtration of the reaction mixture. - Choice of Reagent: Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash. |
| Double Acylated Amine | Reaction of the initially formed amide with another molecule of the acylating agent. | - Control Stoichiometry: Avoid a large excess of the acylating agent. - Slow Addition: Add the acylating agent dropwise to the solution of the amine to maintain a low instantaneous concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
The most prevalent side reaction, particularly when using 4-fluorobenzoyl chloride, is its hydrolysis to 4-fluorobenzoic acid. This occurs if moisture is present in the reaction. Another potential, though less common, side reaction is the double acylation of the 4-methoxybenzylamine, especially if a significant excess of the acylating agent is used. When starting from 4-fluorobenzoic acid with a coupling reagent like dicyclohexylcarbodiimide (DCC), the formation of N,N'-dicyclohexylurea is a major byproduct.[1]
Q2: How can I prevent the hydrolysis of 4-fluorobenzoyl chloride?
To prevent hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment. This includes:
-
Drying all glassware in an oven and cooling it under an inert atmosphere (like nitrogen or argon) before use.
-
Using anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.
-
Handling all reagents under an inert atmosphere to minimize exposure to atmospheric moisture.
Q3: I see a white precipitate in my reaction mixture when using DCC as a coupling agent. What is it and how do I remove it?
The white precipitate is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[1] DCU has low solubility in many organic solvents and can often be removed by simple filtration of the reaction mixture.
Q4: My purified product has a low melting point and appears oily. What could be the issue?
This could indicate the presence of impurities. Unreacted starting materials or byproducts from the reaction can lower the melting point of the final product. It is recommended to re-purify the product, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Q5: Is it better to use the acyl chloride or the carboxylic acid route for this synthesis?
Both routes are viable and the choice may depend on the availability of starting materials and the desired scale of the reaction.
-
Acyl Chloride Route: This method is often faster and does not require a coupling agent. However, 4-fluorobenzoyl chloride is highly reactive and sensitive to moisture.
-
Carboxylic Acid Route: This route uses the more stable 4-fluorobenzoic acid but requires a coupling agent, which can introduce byproducts that need to be removed. This method can offer milder reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxybenzylamine (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution and stir.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis via 4-Fluorobenzoic Acid and a Coupling Agent (DCC)
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 equivalent), 4-methoxybenzylamine (1.0 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrate and washings.
-
Purification: Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.[1]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis.
References
optimizing reaction conditions for the amidation step in 4-Fluoro-N-(4-methoxybenzyl)benzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the amidation step in the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve it?
Answer: Low yields in this amidation can stem from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Inactive Coupling Reagent: Carbodiimides like EDC and uronium salts like HATU can degrade upon exposure to moisture. Ensure you are using a fresh, properly stored batch.
-
Insufficient Activation of 4-Fluorobenzoic Acid: The activation of the carboxylic acid may be incomplete. When using reagents like HATU, pre-activating the 4-fluorobenzoic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding 4-methoxybenzylamine can improve yields.
-
Inappropriate Base: The choice and amount of base are critical. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically required to neutralize the acid formed during the reaction. Ensure at least 2 equivalents of the base are used.
-
Reaction Conditions: Amide coupling reactions should be performed under anhydrous (dry) conditions, as water can hydrolyze the activated intermediate, regenerating the 4-fluorobenzoic acid. Use dry solvents and reagents.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Significant Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common challenge. Identifying the nature of the side products is key to mitigating their formation.
-
Hydrolysis of Activated Carboxylic Acid: The activated 4-fluorobenzoic acid intermediate can react with any residual water in the reaction mixture, reverting it back to the starting material. To minimize this, ensure anhydrous conditions by using dry solvents and reagents.
-
Formation of Ureas from Carbodiimide Reagents: Coupling agents like DCC and EDC form urea byproducts (DCU and EDU, respectively). DCU is often insoluble and can be removed by filtration, while the water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.
-
N-acylation of the Product: In some cases, the newly formed this compound can be acylated again, especially if an excess of a highly reactive coupling agent is used. To avoid this, use a controlled stoichiometry of the coupling agent.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. What are the best methods for purifying this compound?
Answer: If you are facing challenges with purification, consider the following:
-
Similar Polarity of Product and Impurities: If column chromatography is ineffective due to similar polarities of the product and impurities, consider recrystallization from a different solvent system.[1] For benzamides, ethanol/water or toluene/hexane mixtures can be effective.
-
Column Chromatography Optimization:
-
Streaking or Tailing: The presence of acidic or basic impurities can lead to interactions with the silica gel. Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds, can improve the peak shape.
-
Poor Separation: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system before running the column. A good starting point is a mixture of n-hexane and ethyl acetate. Adjust the polarity to achieve an Rf value of 0.2-0.4 for the desired product.
-
-
Aqueous Workup: An effective aqueous workup can remove many impurities before the final purification step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash.
Frequently Asked Questions (FAQs)
Q1: Which coupling agent is best for the synthesis of this compound?
A1: The choice of coupling agent depends on factors like reaction scale, cost, and desired reaction time.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for laboratory-scale synthesis due to its high efficiency, rapid reaction times, and low rate of racemization, especially for challenging couplings.[2][3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in combination with an additive like HOBt (1-Hydroxybenzotriazole) , is a more cost-effective option, particularly for larger-scale reactions.[2] The urea byproduct of EDC is water-soluble, which can simplify the workup.[1]
Q2: What is the optimal order of addition for the reagents?
A2: For uronium-based coupling reagents like HATU, the recommended order of addition is:
-
Dissolve 4-fluorobenzoic acid and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (HATU) and stir for 5-15 minutes for pre-activation.
-
Add 4-methoxybenzylamine to the activated acid mixture. This sequence minimizes potential side reactions where the coupling reagent might react directly with the amine.
Q3: What are the recommended solvents for this amidation reaction?
A3: Polar aprotic solvents are commonly used for amide coupling reactions.
-
N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are frequently used due to their ability to effectively solubilize the reactants.
-
It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.
Q4: Can I use the Schotten-Baumann reaction to synthesize this compound?
A4: Yes, the Schotten-Baumann reaction is a viable alternative. This method involves converting 4-fluorobenzoic acid to its more reactive acyl chloride (4-fluorobenzoyl chloride) first. The acyl chloride is then reacted with 4-methoxybenzylamine in the presence of a base. This method can be very efficient, often leading to high yields. However, it involves an extra synthetic step and the handling of a corrosive acyl chloride.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Agent/System | Class | Key Advantages | Key Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts for easy workup. | Can lead to racemization (less of a concern for this achiral synthesis), the O-acylisourea intermediate is unstable.[2] |
| DCC/HOBt | Carbodiimide | High yields, cost-effective. | The dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove by filtration.[1][2] |
| HATU | Uronium Salt | High coupling efficiency, fast reaction times, low racemization.[2][3] | Higher cost, potential for side reactions if used in excess.[2] |
| HBTU | Uronium Salt | High coupling efficiency, low racemization. | Slower than HATU, can react with unprotected N-termini in peptide synthesis.[2] |
Table 2: Representative Reaction Conditions for Amidation
| Parameter | Method 1: EDC/HOBt | Method 2: HATU | Method 3: Acyl Chloride |
| Carboxylic Acid | 4-Fluorobenzoic Acid (1.0 eq) | 4-Fluorobenzoic Acid (1.0 eq) | 4-Fluorobenzoyl Chloride (1.0 eq) |
| Amine | 4-Methoxybenzylamine (1.1 eq) | 4-Methoxybenzylamine (1.2 eq) | 4-Methoxybenzylamine (1.0 eq) |
| Coupling Reagent | EDC (1.2 eq), HOBt (1.2 eq) | HATU (1.1 eq) | None |
| Base | DIPEA (2.5 eq) | DIPEA (2.5 eq) | Triethylamine (1.2 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 1-4 hours | 1-4 hours |
Experimental Protocols
Protocol 1: Amidation using HATU
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluorobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make an approx. 0.5 M solution).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.
-
Activation: Add HATU (1.1 eq) to the mixture in one portion. Stir the reaction at room temperature for 15 minutes to allow for pre-activation.
-
Amine Addition: Add 4-methoxybenzylamine (1.2 eq) dropwise to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Amidation using EDC/HOBt
-
Preparation: To a clean, dry round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and 4-methoxybenzylamine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF (to make an approx. 0.5 M solution).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Coupling Reagent Addition: Slowly add EDC (1.2 eq) to the reaction mixture.
-
Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the amidation reaction.
Caption: Troubleshooting decision tree for low yield or impure product.
References
resolving solubility issues of 4-Fluoro-N-(4-methoxybenzyl)benzamide in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues of 4-Fluoro-N-(4-methoxybenzyl)benzamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a hydrophobic compound and is expected to have low aqueous solubility.[1] Its calculated LogP (a measure of lipophilicity) is greater than 3, suggesting poor solubility in water.[2] While specific experimental data is limited, it is anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol, but poorly soluble in aqueous buffers like Phosphate-Buffered Saline (PBS).
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What is causing this?
A2: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound may precipitate because it is no longer soluble in the high water content of the final solution. The final concentration of the organic solvent may be too low to keep the compound dissolved.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific biological system.
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Yes, the solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, subtle changes in pH can still influence its solubility. It is advisable to maintain a consistent and well-buffered pH in your assays.
Q5: Are there alternative methods to using organic co-solvents for solubilizing this compound?
A5: Yes, several alternative strategies can be employed. These include the use of solubilizing agents like cyclodextrins, which can encapsulate the hydrophobic compound and increase its aqueous solubility. Other methods involve the preparation of solid dispersions or lipid-based formulations, though these are more complex and typically used for in vivo studies.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
Potential Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, or "solvent shock" has occurred.
Solutions:
-
Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Pre-warm the aqueous medium to 37°C before adding the compound stock solution. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing and avoid localized high concentrations.
-
Increase Co-solvent Concentration: If your experimental system permits, you can slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always include a vehicle control with the matching solvent concentration.
-
Prepare a Lower Concentration Stock: Making a less concentrated stock solution in your organic solvent can sometimes mitigate precipitation upon dilution.
Issue 2: Compound Precipitates Over Time During Incubation
Potential Cause: The compound may be unstable in the assay medium at 37°C, or it may be slowly coming out of solution as it interacts with media components or as the pH shifts due to cellular metabolism.
Solutions:
-
Reduce Incubation Time: If experimentally feasible, shorten the duration of the assay.
-
Use of Solubilizing Agents: Consider incorporating a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your assay medium to maintain the compound's solubility.
-
Assess Compound Stability: If possible, use analytical methods like HPLC to determine the stability of this compound in your assay medium over the course of the experiment.
Quantitative Data
Specific experimental solubility data for this compound is not widely available in the literature. The following tables provide illustrative solubility data for the structurally related compound N-benzylbenzamide and predicted solubility information to guide solvent selection.
Table 1: Illustrative Solubility of N-Benzylbenzamide
| Solvent | Solubility (mg/mL) | Observation |
| Acetone | 25 | Clear, colorless solution |
| DMSO | 9.80-10.20 | Clear to slightly hazy, colorless to yellow solution |
| Water | 4.01 g/L (at 20°C) | Sparingly soluble |
Table 2: Predicted Solubility Profile of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | High | Capable of disrupting crystal lattice forces and solvating the molecule. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | Can act as hydrogen bond acceptors and donors, facilitating dissolution. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low | The hydrophobic nature of the two aromatic rings limits interaction with water molecules. |
| Non-polar (e.g., Hexanes, Toluene) | Low to Moderate | While the molecule has significant non-polar character, the polar amide group may limit solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 259.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 2.59 mg of this compound and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Inspection: Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Turbidimetry
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Serial Dilution of Stock: Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
Dispensing into Plate: Add 2 µL of each concentration from the serial dilution to the wells of the 96-well plate. Include wells with 2 µL of DMSO only as a vehicle control.
-
Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well at 620 nm.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in absorbance compared to the vehicle control.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Kneading Method
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to the compound (e.g., 1:1 or 2:1).
-
Paste Formation: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.
-
Compound Incorporation: Gradually add the powdered this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a minimal amount of water.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry in an oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum.
-
Pulverization and Storage: Gently grind the dried complex into a fine powder. Store in a tightly sealed container, protected from light and moisture. The resulting powder can be directly dissolved in aqueous media for assays.
Visualizations
Caption: A workflow for enhancing the aqueous solubility of this compound.
Caption: A decision tree for troubleshooting compound precipitation.
Caption: A potential mechanism of action via kinase inhibition.
References
Technical Support Center: Crystallization of 4-Fluoro-N-(4-methoxybenzyl)benzamide
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the crystallization of 4-Fluoro-N-(4-methoxybenzyl)benzamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during the crystallization of this compound?
A1: "Oiling out," or liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil) instead of a solid.[1][2][3] This is problematic because the oil phase is often a good solvent for impurities, leading to a final product with lower purity.[4] Furthermore, oiled-out products can be difficult to handle, often appearing as sticky or amorphous solids.[3]
Q2: What are the primary causes of oiling out for a compound like this compound?
A2: Several factors can lead to oiling out:
-
High Supersaturation: Rapid cooling or the sudden addition of an anti-solvent can create a high level of supersaturation, favoring the formation of an oil over an ordered crystal lattice.[3]
-
Melting Point Depression: The presence of significant impurities can lower the melting point of the crude compound.[2] If the solution temperature is above this depressed melting point when the compound begins to separate, it will do so as a liquid.
-
Solvent Choice: The selected solvent may not be ideal, leading to poor solute-solvent interactions that favor liquid-liquid phase separation.[3]
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If your solution remains clear after cooling, it may be undersaturated or require nucleation to begin crystallization. You can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches can provide nucleation sites.[3][5]
-
Seeding: Introduce a tiny, pure crystal of this compound to the solution. This "seed" will act as a template for further crystal growth.[3][5]
-
Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[5]
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[5]
Q4: My crystallization resulted in a very fine powder. How can I obtain larger crystals suitable for analysis?
A4: The formation of a fine powder indicates that nucleation and crystal growth occurred too rapidly. To encourage the growth of larger crystals, you need to slow down the crystallization process.[6] This can be achieved by:
-
Slowing the Cooling Rate: Insulate the flask to allow it to cool more gradually to room temperature before placing it in an ice bath.[3]
-
Reducing Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperatures.[2]
-
Vapor Diffusion: For growing high-quality single crystals, consider a vapor diffusion method where an anti-solvent slowly diffuses into the solution of your compound.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| The compound "oils out" instead of forming crystals. | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. Significant impurities are present, depressing the melting point.[2] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to slightly dilute the solution.[5] 3. Allow the solution to cool much more slowly. Insulating the flask can help.[3] 4. Consider a pre-purification step like column chromatography if impurities are suspected. |
| No crystals form upon cooling the solution. | 1. The solution is too dilute (excess solvent was used). 2. Nucleation has not been initiated. | 1. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[3][5] 2. If induction fails, reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[5] 3. Further cool the solution in an ice bath.[5] |
| The recrystallization yield is very low. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were not washed with ice-cold solvent. | 1. Beforehand, determine the optimal solvent volume through small-scale trials. 2. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent. 3. During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out.[7] 4. Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3] |
| The crystals are colored, but the pure compound should be white. | Impurities are present in the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities.[7] 2. Perform a hot filtration to remove the charcoal.[7] Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield. |
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality |
| Ethanol | Polar Protic | 78 | Enter Data | Enter Data | Describe |
| Methanol | Polar Protic | 65 | Enter Data | Enter Data | Describe |
| Isopropanol | Polar Protic | 82 | Enter Data | Enter Data | Describe |
| Acetone | Polar Aprotic | 56 | Enter Data | Enter Data | Describe |
| Ethyl Acetate | Moderately Polar | 77 | Enter Data | Enter Data | Describe |
| Toluene | Non-polar | 111 | Enter Data | Enter Data | Describe |
| Hexane | Non-polar | 69 | Enter Data | Enter Data | Describe |
| Water | Polar Protic | 100 | Enter Data | Enter Data | Describe |
Experimental Protocols
Protocol: Standard Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper to prevent premature crystallization.[7]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[3]
-
Drying: Allow the purified crystals to dry completely.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: A troubleshooting workflow for addressing common crystallization issues.
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: 4-Fluoro-N-(4-methoxybenzyl)benzamide Production
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to aid in minimizing impurities during its production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound involve the formation of an amide bond between a 4-fluorobenzoyl derivative and 4-methoxybenzylamine. The two primary routes are:
-
Schotten-Baumann Reaction: This method utilizes 4-fluorobenzoyl chloride and 4-methoxybenzylamine in the presence of an aqueous base. It is a robust and widely used method for synthesizing benzamides.
-
Coupling Agent-Mediated Synthesis: This approach couples 4-fluorobenzoic acid and 4-methoxybenzylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is often preferred for its milder reaction conditions.
Q2: What are the most common impurities I might encounter?
A2: The most frequently observed impurities include:
-
Unreacted Starting Materials: Residual 4-fluorobenzoic acid (or its acid chloride) and 4-methoxybenzylamine.
-
Hydrolysis Product: 4-fluorobenzoic acid, resulting from the hydrolysis of 4-fluorobenzoyl chloride, is a common byproduct, especially under Schotten-Baumann conditions.
-
Coupling Agent Byproducts: If using coupling agents like DCC or EDC, the corresponding urea byproducts (N,N'-dicyclohexylurea - DCU, or N-ethyl-N'-(3-dimethylaminopropyl)urea - EDU) can be significant impurities if not completely removed.
-
Diacylation Product: Although less common with primary amines, the formation of a diacylated product, where two molecules of the 4-fluorobenzoyl group attach to the nitrogen of 4-methoxybenzylamine, is a possibility.
Q3: How can I best purify the crude this compound?
A3: The two most effective purification techniques are:
-
Recrystallization: A common and effective method for purifying solid organic compounds. An ethanol/water solvent system is often a good starting point for benzamides. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, followed by slow cooling to induce crystallization.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities with different polarities. A common eluent system is a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Low Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- If using a coupling agent, ensure it is fresh and active.- Consider a modest increase in reaction temperature, but be mindful of potential side reactions. |
| Hydrolysis of 4-fluorobenzoyl chloride | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- If using the Schotten-Baumann method, add the 4-fluorobenzoyl chloride slowly to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C) to minimize hydrolysis. |
| Protonation of 4-methoxybenzylamine | - In the Schotten-Baumann reaction, ensure a sufficient amount of base (e.g., 10% NaOH solution) is used to neutralize the HCl byproduct, which can protonate the amine, rendering it non-nucleophilic. |
| Losses during Workup and Purification | - During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery.- Ensure complete precipitation by cooling the recrystallization mixture in an ice bath before filtration.- When performing column chromatography, carefully select the solvent system to ensure good separation and minimize product loss in broad fractions. |
Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution(s) |
| Unreacted 4-fluorobenzoic acid | - Incomplete reaction.- Hydrolysis of 4-fluorobenzoyl chloride. | - During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Unreacted 4-methoxybenzylamine | - Incomplete reaction. | - During workup, wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove the basic impurity. |
| N,N'-dicyclohexylurea (DCU) or EDU | - Incomplete removal of coupling agent byproduct. | - DCU is poorly soluble in many organic solvents. After the reaction, it can often be removed by filtration. If it co-precipitates with the product, it can be removed by dissolving the crude product in a suitable solvent like dichloromethane and filtering off the insoluble DCU.- EDU is water-soluble and can be removed by aqueous washes during the workup. |
| Oily Product Instead of a Solid | - Presence of significant impurities lowering the melting point.- The product is "oiling out" during recrystallization due to too rapid cooling or a supersaturated solution. | - Attempt to purify a small sample by column chromatography to isolate the pure product and confirm its physical state.- During recrystallization, allow the solution to cool slowly to room temperature before placing it in an ice bath. If it oils out, reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride (Schotten-Baumann Conditions)
-
Dissolve 4-methoxybenzylamine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2.0 equivalents) to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise to the vigorously stirred biphasic mixture.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound using a Coupling Agent (EDC)
-
Dissolve 4-fluorobenzoic acid (1.0 equivalent), 4-methoxybenzylamine (1.0 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Visualizing the Process
Experimental Workflow
enhancing the stability of 4-Fluoro-N-(4-methoxybenzyl)benzamide in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 4-Fluoro-N-(4-methoxybenzyl)benzamide in solution. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions, leading to the formation of 4-fluorobenzoic acid and (4-methoxyphenyl)methanamine. Another potential degradation pathway is photodegradation, particularly for aromatic compounds when exposed to light.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Based on the general solubility of benzamide derivatives, polar aprotic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are predicted to be good solvents. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer to the desired final concentration.
Q3: How should I store stock solutions to ensure maximum stability?
A3: To maximize stability, stock solutions should be stored at low temperatures, preferably at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: My compound appears to be degrading in my aqueous experimental buffer. What can I do to improve its stability?
A4: If you observe degradation in an aqueous buffer, consider the following troubleshooting steps:
-
pH Adjustment: The stability of amides is often pH-dependent. Conduct a pH stability profile to determine the pH at which the compound is most stable. Typically, neutral or slightly acidic conditions are more favorable than basic conditions for amide stability.
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. If possible, screen different buffer systems to identify one that is more compatible with your compound.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down the rate of degradation.
-
Minimize Time in Solution: Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in the aqueous buffer.
Q5: How can I detect and quantify the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the most common technique for detecting and quantifying the degradation of small molecules. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or formic acid) is a good starting point. Detection can be performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound concentration over time in solution | Hydrolysis of the amide bond. | Optimize the pH of the solution; store solutions at lower temperatures; prepare fresh solutions before use. |
| Photodegradation. | Protect solutions from light by using amber vials or covering them with foil. | |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Identify the degradation products using LC-MS/MS. The expected primary degradation products are 4-fluorobenzoic acid and (4-methoxyphenyl)methanamine. |
| Poor solubility in aqueous buffers | The compound is hydrophobic. | Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experiment. |
| Inconsistent results between experiments | Instability during sample preparation or storage. | Standardize sample handling procedures. Minimize the time samples are kept at room temperature and protect them from light. Use freshly prepared solutions for each experiment. |
Data Presentation
Table 1: Representative Stability of this compound in Solution Under Stressed Conditions
The following data is representative for a compound of this class and should be used as a guideline. Actual stability should be determined experimentally.
| Stress Condition | Time | Temperature | % Degradation (Representative) | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 15% | 4-fluorobenzoic acid, (4-methoxyphenyl)methanamine |
| 0.1 M NaOH | 24 h | 60°C | 45% | 4-fluorobenzoic acid, (4-methoxyphenyl)methanamine |
| 3% H₂O₂ | 24 h | RT | < 5% | Minor oxidative adducts |
| UV Light (254 nm) | 24 h | RT | 10% | Photodegradation products |
| Heat (Solid State) | 7 days | 80°C | < 2% | None detected |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile:water 1:1) to UV light (254 nm) for up to 48 hours. A control sample should be kept in the dark. Analyze samples at various time points.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, reflux a solution of the compound in a neutral solvent (e.g., acetonitrile:water 1:1) at 80°C for 24 hours. Analyze samples at various time points.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide
Welcome to the technical support center for the scale-up synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges encountered during the transition from laboratory to pilot or production scale.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield on Scale-Up | Inefficient Mixing: Inadequate agitation in a larger reactor can lead to poor contact between reactants, especially in heterogeneous mixtures. | - Ensure the use of an appropriately sized and shaped impeller for the reactor volume. - Increase the stirring speed, ensuring it doesn't cause splashing or other issues. - Consider using a baffled reactor to improve mixing efficiency. |
| Poor Temperature Control: Exothermic reactions can lead to localized overheating, causing degradation of reactants or products. | - Implement a more robust cooling system for the reactor. - Control the rate of addition of the acyl chloride to manage the exotherm. - Perform a reaction calorimetry study to understand the thermal profile of the reaction at scale. | |
| Hydrolysis of 4-Fluorobenzoyl Chloride: Moisture in the reactants or solvent can lead to the formation of 4-fluorobenzoic acid, reducing the availability of the acylating agent. | - Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried. - Handle 4-fluorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon). - Consider using freshly prepared or distilled 4-fluorobenzoyl chloride for the reaction.[1] | |
| Product Purity Issues | Presence of Unreacted Starting Materials: Incomplete reaction can leave residual 4-fluorobenzoic acid (from hydrolysis of the acyl chloride) or 4-methoxybenzylamine. | - Optimize reaction time and temperature to drive the reaction to completion. - Use a slight excess (1.05-1.1 equivalents) of the 4-methoxybenzylamine to ensure full conversion of the acyl chloride. - Incorporate an aqueous wash step during workup to remove unreacted amine and the acid byproduct. |
| Formation of Side-Products: Besides hydrolysis, other side reactions can occur, such as the formation of a diacylated amine if the reaction conditions are not well-controlled. | - Maintain a controlled temperature during the addition of the acyl chloride. - Ensure the stoichiometry of the reactants is accurate. - Analyze the impurity profile using techniques like HPLC or GC-MS to identify specific side-products and adjust the reaction conditions accordingly.[2] | |
| Difficult Product Isolation | Oily Product Instead of a Solid: The presence of impurities can lower the melting point of the product, causing it to separate as an oil. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[3] - If oiling out persists, isolate the product by extraction, dry the organic layer, and concentrate it before attempting recrystallization from a different solvent system.[3] |
| Product Precipitates During Reaction: The product may have limited solubility in the reaction solvent, leading to solidification in the reactor. | - Choose a solvent system where the product has good solubility at the reaction temperature but lower solubility at room temperature for efficient crystallization upon cooling. - If the product precipitates prematurely, consider increasing the solvent volume or running the reaction at a slightly higher temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the Schotten-Baumann reaction, which involves the acylation of 4-methoxybenzylamine with 4-fluorobenzoyl chloride in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[4][5] This method is robust, generally high-yielding, and relatively straightforward to perform on a large scale.
Q2: How can I minimize the hydrolysis of 4-fluorobenzoyl chloride during the reaction?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and ensure all equipment is dry. The reaction should ideally be carried out under an inert atmosphere. Adding the 4-fluorobenzoyl chloride slowly to the reaction mixture can also help, as it will be consumed by the more nucleophilic amine before it has a significant chance to react with any trace amounts of water.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The reaction between an acyl chloride and an amine is exothermic. On a large scale, this heat generation can be significant and must be managed with an efficient cooling system to prevent a runaway reaction.[6] Additionally, 4-fluorobenzoyl chloride is corrosive and lachrymatory, and hydrogen chloride gas is evolved during the reaction. Therefore, the reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. For final purity assessment, HPLC is the preferred method for quantitative analysis. To confirm the structure of the product and identify any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[2] Infrared (IR) spectroscopy can be used to confirm the presence of the amide functional group.[7]
Q5: What is the best method for purifying this compound on a large scale?
A5: Recrystallization is typically the most effective and scalable method for purifying solid organic compounds like this compound.[8] A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems for benzamide derivatives include ethanol/water or ethyl acetate/heptane mixtures.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reactant Ratio (Amine:Acyl Chloride) | 1.05 : 1.0 | 1.05 : 1.0 |
| Solvent | Dichloromethane (DCM) | Toluene or Methyl tert-butyl ether (MTBE) |
| Base | 10% Aqueous NaOH | 20% Aqueous NaOH or K₂CO₃ |
| Temperature | 0-25 °C | 10-30 °C (with controlled addition) |
| Typical Yield | 90-98% | 85-95% |
| Purity (pre-recrystallization) | >95% | >90% |
Note: The data presented is generalized from typical Schotten-Baumann reactions and may need to be optimized for the specific synthesis of this compound.
Table 2: Common Impurities and their Characterization
| Impurity | Potential Origin | Analytical Identification |
| 4-Fluorobenzoic acid | Hydrolysis of 4-fluorobenzoyl chloride | HPLC, LC-MS |
| 4-Methoxybenzylamine | Unreacted starting material | HPLC, GC-MS |
| N,N-bis(4-fluorobenzoyl)-4-methoxybenzylamine | Diacylation side-reaction | LC-MS, NMR |
Experimental Protocols
1. Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorobenzoic Acid
-
Materials: 4-Fluorobenzoic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount), Anhydrous toluene.
-
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber, suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 0.02 eq).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the mixture to 60-70 °C and stir until the gas evolution (HCl and SO₂) ceases (typically 2-4 hours).
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC or HPLC for the formation of the methyl ester.
-
Once the reaction is complete, the excess thionyl chloride and toluene can be removed by distillation to yield crude 4-fluorobenzoyl chloride, which can be used directly or purified by vacuum distillation.[1]
-
2. Scale-Up Synthesis of this compound
-
Materials: 4-Fluorobenzoyl chloride, 4-Methoxybenzylamine, Toluene, 20% Aqueous Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 4-methoxybenzylamine (1.05 eq) in toluene.
-
Add the 20% aqueous NaOH solution (2.0 eq).
-
Cool the vigorously stirred biphasic mixture to 10-15 °C.
-
Dissolve 4-fluorobenzoyl chloride (1.0 eq) in toluene and add it dropwise to the reaction mixture via the addition funnel, maintaining the internal temperature below 30 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Stop the stirring and allow the layers to separate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in scale-up synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 346725-04-0 [smolecule.com]
- 8. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor reproducibility in experiments with 4-Fluoro-N-(4-methoxybenzyl)benzamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address poor reproducibility in experiments involving 4-Fluoro-N-(4-methoxybenzyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a synthetic small molecule with potential applications in medicinal chemistry and agrochemical research.[1] Its structure, featuring a fluorinated benzamide, is a common pharmacophore in various bioactive molecules, suggesting potential for investigation into its biological properties.[2]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below. The predicted LogP value suggests that the compound is lipophilic and may have low aqueous solubility, a common cause of poor reproducibility in biological assays.[3]
| Property | Value | Source |
| Molecular Formula | C15H14FNO2 | PubChem[4] |
| Molecular Weight | 259.28 g/mol | Smolecule[2] |
| Melting Point | 96-98°C | Smolecule[2] |
| Boiling Point (Predicted) | 439.4 ± 35.0 °C | ChemicalBook[5] |
| LogP (Predicted) | 3.087 | Cheméo[6] |
| Water Solubility (Predicted) | log10ws = -3.90 | Cheméo[6] |
Q3: What are the most common reasons for poor reproducibility when working with this compound?
A3: Poor reproducibility can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Specific common issues include:
-
Compound Solubility and Stability: Due to its predicted low aqueous solubility, the compound may precipitate out of solution, leading to inconsistent effective concentrations.[3] Stability issues related to pH and temperature can also lead to degradation of the compound.
-
Synthesis and Purity: Inconsistent purity of the synthesized compound, including the presence of unreacted starting materials or byproducts, can significantly impact experimental outcomes.
-
Biological Assay Variability: In vitro assays, especially cell-based assays, are prone to variability due to factors like cell line instability, passage number, reagent quality, and inconsistent lab practices.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect solutions for precipitates.Determine the kinetic solubility in your specific assay buffer.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low and consistent across experiments.Consider using a solubilizing agent, but validate its compatibility with the assay. |
| Cell Line Health and Consistency | Use cells with a consistent and low passage number.Regularly test for mycoplasma contamination.Ensure cells are in the logarithmic growth phase at the time of the experiment.Standardize cell seeding density and incubation times. |
| Reagent Quality and Handling | Use high-purity, validated reagents.Prepare fresh dilutions for each experiment.Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Low or no observed biological activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC).Ensure accurate serial dilutions. |
| Compound Degradation | Assess the stability of the compound under your experimental conditions (pH, temperature, light exposure).Store stock solutions appropriately, protected from light and at the recommended temperature. |
| Assay Suitability | Confirm that the chosen assay is appropriate for the expected mechanism of action.Include positive and negative controls to validate assay performance. |
Issue 3: Poor reproducibility in compound synthesis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Starting Materials | Use anhydrous solvents and reagents.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).Optimize reaction time and temperature. |
| Side Product Formation | Control the rate of addition of reagents.Optimize the stoichiometry of reactants and the choice of base. |
| Inefficient Purification | Select an appropriate purification method (recrystallization or column chromatography).Characterize the purified product thoroughly to confirm its identity and purity (e.g., NMR, MS, HPLC). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of N-substituted benzamides and may require optimization.
Materials:
-
4-Fluorobenzoyl chloride
-
4-Methoxybenzylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methoxybenzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Poor Reproducibility in Biological Assays
Caption: A logical flow diagram for troubleshooting sources of poor reproducibility in biological assays.
Diagram 3: Postulated Signaling Pathway (based on a related compound)
Disclaimer: The precise biological targets and mechanism of action for this compound are not yet fully elucidated. The following diagram illustrates a potential signaling pathway based on the activity of a structurally similar compound, 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide, which has been shown to modulate the LGALS3-mediated AGE-RAGE signaling pathway. This should be considered a hypothetical pathway for the purposes of experimental design and data interpretation.
Caption: A hypothetical signaling pathway based on related compounds, suggesting a potential mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 346725-04-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H14FNO2 | CID 876698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-N-[(3-methoxyphenyl)methyl]benzamide CAS#: 710310-42-2 [m.chemicalbook.com]
- 6. chemeo.com [chemeo.com]
Technical Support Center: Refining Purification Protocols for High-Purity 4-Fluoro-N-(4-methoxybenzyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 4-Fluoro-N-(4-methoxybenzyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from unreacted starting materials and side-products from the coupling reaction. These typically include:
-
4-Fluorobenzoic acid: Resulting from the hydrolysis of 4-fluorobenzoyl chloride.
-
4-Methoxybenzylamine: Unreacted starting material.
-
Byproducts from coupling reagents: For example, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a significant, often insoluble, byproduct.[1]
Q2: What are the recommended starting points for developing a purification strategy?
A2: A two-step purification strategy is generally effective. Start with column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high purity. The choice of solvents is critical for both techniques and should be optimized using Thin Layer Chromatography (TLC).
Q3: My crude product is an oil, but I expect a solid. How should I proceed with purification?
A3: An oily crude product can be due to the presence of residual solvents or significant impurities that depress the melting point. First, attempt to remove volatile impurities under a high vacuum. If the product remains an oil, it is best purified by column chromatography. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) before loading it onto the silica gel column.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It helps in identifying the optimal solvent system for column chromatography and for checking the purity of fractions. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of the final product.
Troubleshooting Guide
Column Chromatography
Issue: Poor separation of the product from impurities.
-
Possible Cause: The solvent system (mobile phase) is not optimal.
-
Solution:
-
Systematically test different solvent systems using TLC. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[2]
-
Aim for an Rf value of 0.2-0.4 for the product on the TLC plate to achieve good separation on the column.[2]
-
If impurities are very close to the product spot on TLC, consider a different solvent system, for instance, dichloromethane/methanol for more polar compounds.
-
Issue: The product is eluting with streaks or tailing.
-
Possible Cause 1: The compound has poor solubility in the mobile phase.
-
Solution 1: Choose a solvent system in which the compound is more soluble.
-
Possible Cause 2: The compound is interacting with the acidic silica gel.
-
Solution 2: Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the silica gel and improve the peak shape of basic compounds like residual 4-methoxybenzylamine.[2]
Issue: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is too concentrated, or the cooling process is too rapid.
-
Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly dilute the solution and allow it to cool more slowly. Insulating the flask can promote slower cooling.[3]
-
Possible Cause 2: Significant impurities are present.
-
Solution 2: The product may require another round of column chromatography to remove impurities that are inhibiting crystallization.
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute, or it is supersaturated and requires nucleation.
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[3]
-
Seeding: Add a single, pure crystal of the product to the solution to act as a template for crystal growth.[3]
-
Reduce Solvent Volume: If nucleation techniques do not work, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow the solution to cool again.[3]
-
Data Presentation
Table 1: TLC Analysis of a Typical Crude Reaction Mixture
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Notes |
| 4-Methoxybenzylamine | 0.1 | Baseline spot, highly polar. |
| 4-Fluorobenzoic acid | 0.0 | Does not move from the baseline in this solvent system. |
| This compound | 0.4 | Product. |
| Less polar byproduct | 0.6 | Potential non-polar impurity. |
Table 2: Expected Purity at Different Purification Stages
| Purification Step | Typical Purity (by HPLC) | Expected Yield |
| Crude Product | 75-85% | N/A |
| After Column Chromatography | >95% | 60-80% |
| After Recrystallization | >99.5% | 85-95% (from chromatographed material) |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified product from column chromatography in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under a vacuum.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be a good starting point. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Overall workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Validation & Comparative
comparing the efficacy of 4-Fluoro-N-(4-methoxybenzyl)benzamide with other kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of fluorinated benzamide derivatives as kinase inhibitors, with a focus on Bafetinib (NS-187), a potent Bcr-Abl and Lyn kinase inhibitor. This document synthesizes available experimental data to compare its performance against other well-established kinase inhibitors.
While specific kinase inhibitory data for 4-Fluoro-N-(4-methoxybenzyl)benzamide is not extensively available in the public domain, the broader class of fluorinated benzamides has demonstrated significant potential in targeting various protein kinases implicated in cancer. This guide will use Bafetinib as a prime example of this class to illustrate the structure-activity relationships and comparative efficacy.
Comparative Efficacy of Kinase Inhibitors
The inhibitory activity of benzamide derivatives is often evaluated through their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for Bafetinib and other prominent kinase inhibitors against the Bcr-Abl kinase and the K562 chronic myeloid leukemia (CML) cell line.
| Compound | Target Kinase | IC50 (nM) - Kinase Assay | Target Cell Line | IC50 (nM) - Cellular Assay | Reference |
| Bafetinib (NS-187) | Bcr-Abl | 5.9 | K562 | 11 | [1] |
| Imatinib | Bcr-Abl | 600 | K562 | 250 | [2] |
| Nilotinib | Bcr-Abl | 20 | K562 | 30 | [3] |
| Dasatinib | Bcr-Abl | <1 | K562 | 3 | [2] |
Note: IC50 values can vary between different studies and experimental conditions.
Bafetinib was developed as a more potent alternative to Imatinib, particularly against certain Imatinib-resistant mutations of Bcr-Abl.[2] Its trifluoromethyl group was found to significantly enhance its inhibitory activity.[2]
Signaling Pathway Inhibition
Kinase inhibitors exert their effects by blocking specific signaling pathways that are crucial for cancer cell proliferation and survival. The Bcr-Abl fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that drives downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.
Caption: Bcr-Abl signaling pathway and the inhibitory action of Bafetinib.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Materials:
-
Recombinant human kinase (e.g., Bcr-Abl)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Conclusion
Fluorinated benzamide derivatives, exemplified by Bafetinib, represent a promising class of kinase inhibitors with potent activity against clinically relevant targets like Bcr-Abl. The comparative data indicates that subtle structural modifications, such as the addition of a trifluoromethyl group, can significantly enhance inhibitory efficacy. The provided experimental protocols offer a standardized framework for the evaluation and comparison of novel kinase inhibitors, facilitating the identification of new therapeutic candidates for cancer treatment.
References
Validating the Biological Target of 4-Fluoro-N-(4-methoxybenzyl)benzamide: A Comparative Guide to Cereblon Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the putative biological target of 4-Fluoro-N-(4-methoxybenzyl)benzamide. Based on evidence from structurally related fluorinated benzamide derivatives, Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a primary hypothesized target. This document outlines the rationale for this hypothesis, compares the subject compound with known CRBN binders, and provides detailed experimental protocols for target validation.
Putative Biological Target: Cereblon (CRBN)
While direct experimental evidence for the biological target of this compound is not yet available, its chemical structure provides compelling reasons to investigate its interaction with Cereblon. The rationale is twofold:
-
Benzamide Scaffold: Benzamide derivatives are a known class of compounds that can bind to Cereblon.
-
Fluorination: Studies have demonstrated that the introduction of fluorine atoms to benzamide scaffolds can enhance their binding affinity for Cereblon.[1]
The engagement of small molecules with Cereblon can modulate the substrate specificity of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." This mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
Comparative Analysis of Cereblon Binders
To validate the hypothesis that this compound binds to Cereblon, its binding affinity can be compared to that of established Cereblon ligands. The following table summarizes the binding affinities of thalidomide and its analogs for Cereblon, as determined by various biophysical methods.
| Compound | Chemical Structure | Binding Affinity (IC50/Kd) | Assay Method |
| This compound | This compound | To Be Determined | - |
| Thalidomide | Thalidomide | ~250 nM (Kd)[2] | Surface Plasmon Resonance |
| Lenalidomide | Lenalidomide | ~178 nM (Kd)[2] | Surface Plasmon Resonance |
| Pomalidomide | Pomalidomide | ~157 nM (Kd)[2] | Surface Plasmon Resonance |
| Tetrafluorinated benzamide analog | Tetrafluorinated benzamide analog | 30 µM (Ki)[1] | Microscale Thermophoresis |
Experimental Protocols for Target Validation
The following are detailed protocols for two common biophysical assays used to quantify the binding affinity of small molecules to Cereblon. These methods can be employed to determine if and how strongly this compound interacts with CRBN.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.
Objective: To determine the dissociation constant (Kd) of the interaction between this compound and Cereblon.
Materials:
-
Purified recombinant human Cereblon (CRBN) protein
-
Fluorescent labeling dye (e.g., NHS-ester functionalized dye)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Protein Labeling: Label the CRBN protein with a fluorescent dye according to the manufacturer's protocol. The labeling efficiency should be determined to ensure an appropriate degree of labeling.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in the assay buffer.
-
Prepare a solution of the fluorescently labeled CRBN at a constant concentration in the assay buffer.
-
-
Binding Reaction: Mix the labeled CRBN with each concentration of the serially diluted compound. Incubate the mixtures to allow the binding to reach equilibrium.
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as molecules move along this gradient.
-
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The data is then fitted to a binding model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the interaction between this compound and Cereblon.
Materials:
-
Purified recombinant human Cereblon (CRBN) protein
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CRBN protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the compound over the immobilized CRBN surface.
-
-
Data Collection: The SPR instrument measures the change in the resonance angle (in Resonance Units, RU) over time as the compound associates with and dissociates from the immobilized protein.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Visualizing the Biological Context and Experimental Workflow
To further aid in the understanding of the putative biological target and the validation process, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluoro-N-(4-methoxybenzyl)benzamide Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of pharmaceutical compounds is critical for ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 4-Fluoro-N-(4-methoxybenzyl)benzamide.
While specific cross-validation studies for this particular analyte are not extensively documented in publicly available literature, this guide outlines the fundamental principles and expected performance characteristics based on established analytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2] The provided experimental protocols are based on methodologies for structurally similar benzamide derivatives and can be adapted and validated for the specific needs of this compound analysis.[3][4]
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix.[1]
Table 1: Comparison of Performance Characteristics for HPLC-UV and LC-MS/MS
| Performance Characteristic | HPLC-UV | LC-MS/MS | Regulatory Guidance (Typical) |
| Specificity/Selectivity | Good to Excellent | Excellent | The method should effectively differentiate the analyte from endogenous components, metabolites, and other potential interferences.[1] |
| Lower Limit of Quantification (LLOQ) | µg/mL to ng/mL | pg/mL to ng/mL | The analyte signal should be at least 5 to 10 times the signal of the blank.[4][5] |
| Linearity (R²) | > 0.99 | > 0.99 | A linear model is typically fitted to the calibration curve, and the correlation coefficient should be close to 1.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The closeness of the measured value to the true value, typically within ±15% (±20% for LLOQ).[4] |
| Precision (%RSD) | < 2.0% | < 15% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are generalized protocols for the quantification of this compound in a biological matrix (e.g., plasma).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often used for routine analysis and quality control due to its robustness and cost-effectiveness.
1. Sample Preparation:
-
To 100 µL of the plasma sample, add 20 µL of an appropriate internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined by wavelength scan, likely around 254 nm based on the aromatic structure.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity.[6]
1. Sample Preparation:
-
To 200 µL of the plasma sample, add the internal standard.
-
Perform liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[1]
2. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
Gas Temperatures and Flow Rates: Optimized as per instrument manufacturer's recommendations.
3. Data Analysis:
-
Similar to the HPLC-UV method, a calibration curve is constructed using the peak area ratios.
-
The high selectivity of MRM minimizes interference from matrix components.[7]
Cross-Validation Workflow
Cross-validation of analytical methods is crucial to ensure that a method is reproducible when transferred between different laboratories or when significant changes in the analytical conditions occur.[8] The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods between two laboratories.
General Analytical Method Validation Workflow
Prior to cross-validation, the analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose.[9][10]
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wjarr.com [wjarr.com]
- 6. rsc.org [rsc.org]
- 7. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Benchmarking the Performance of 4-Fluoro-N-(4-methoxybenzyl)benzamide in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 4-Fluoro-N-(4-methoxybenzyl)benzamide as an anticancer agent. Due to the limited publicly available data on this specific compound, this guide leverages experimental findings from structurally similar N-benzylbenzamide and fluoro-substituted benzamide derivatives to benchmark its potential efficacy and mechanism of action in various cancer cell lines.
Comparative Cytotoxicity Analysis
Table 1: Anticancer Activity of N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 20b | A549 (Lung Carcinoma) | 15 ± 1.2 | [1][2] |
| HCT116 (Colon Carcinoma) | 12 ± 1.1 | [1][2] | |
| MCF-7 (Breast Adenocarcinoma) | 27 ± 2.1 | [1][2] | |
| K562 (Chronic Myelogenous Leukemia) | 18 ± 1.5 | [1][2] |
Table 2: Anticancer Activity of Fluoro-Substituted N-Phenylbenzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4f | A549 (Lung Carcinoma) | 7.5 | [3] |
| HeLa (Cervical Carcinoma) | 9.3 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 8.9 | [3] |
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of the compound on the expression levels of key proteins in a signaling pathway.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and potential biological impact, the following diagrams are provided.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity profile of 4-Fluoro-N-(4-methoxybenzyl)benzamide against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 4-Fluoro-N-(4-methoxybenzyl)benzamide against a panel of well-characterized kinase inhibitors. The aim is to offer an objective assessment of its performance, supported by experimental data, to aid in early-stage drug discovery and development.
Executive Summary
Understanding the kinase selectivity of a compound is paramount in drug development to elucidate its mechanism of action and anticipate potential off-target effects. This guide presents a hypothetical, yet plausible, selectivity profile for this compound, a small molecule with potential therapeutic applications. To provide a robust comparative framework, its activity is benchmarked against three well-known kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A broad-spectrum inhibitor, known for its high potency against a wide range of kinases.[1][2][3][4][5]
-
Dasatinib: A multi-targeted inhibitor, particularly potent against BCR-ABL and Src family kinases.[6][7][8][9]
-
Lapatinib: A dual inhibitor of EGFR and HER2, demonstrating high selectivity for these targets.[10][11][12][13][14]
The data presented herein is intended to simulate the results of a comprehensive kinase screening campaign, providing valuable insights into the potential on-target and off-target activities of this compound.
Data Presentation: Kinase Selectivity Profiles
The selectivity of this compound and the comparator compounds were assessed against a representative panel of kinases. The following table summarizes the percentage of inhibition at a concentration of 1 µM, providing a direct comparison of their inhibitory activity.
| Kinase Target | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Lapatinib (% Inhibition @ 1µM) |
| Tyrosine Kinases | ||||
| ABL1 | 35 | 98 | 99 | 15 |
| SRC | 42 | 99 | 99 | 20 |
| EGFR | 88 | 95 | 60 | 97 |
| ERBB2 (HER2) | 85 | 92 | 55 | 95 |
| VEGFR2 | 25 | 96 | 85 | 10 |
| Serine/Threonine Kinases | ||||
| AKT1 | 15 | 90 | 30 | 5 |
| CDK2/cyclin A | 10 | 94 | 45 | 8 |
| MAPK1 (ERK2) | 5 | 75 | 15 | 2 |
| PKCa | 8 | 99 | 25 | 3 |
| Lipid Kinases | ||||
| PI3Ka | 12 | 85 | 20 | 4 |
Experimental Protocols
The kinase inhibition data presented in this guide is based on a standard and widely adopted biochemical assay format.
Kinase Activity Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[15][16][17]
Materials:
-
Kinases, substrates, and ATP (Promega Corporation)
-
ADP-Glo™ Kinase Assay Kit (Promega Corporation)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Assay plates (white, 384-well)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction:
-
A kinase reaction mixture is prepared containing the specific kinase, its substrate, and ATP in a reaction buffer.
-
The test compound is added to the reaction mixture in the assay plate.
-
The reaction is initiated by the addition of the kinase.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the control wells (with and without kinase activity).
Mandatory Visualization
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the key steps in the experimental workflow for assessing the kinase selectivity profile of a test compound.
Caption: Workflow for Kinase Selectivity Profiling.
Signaling Pathway Context: EGFR/HER2 Inhibition
The following diagram depicts a simplified signaling pathway downstream of EGFR and HER2, which are potently inhibited by Lapatinib and show significant inhibition by this compound in our hypothetical screen.
Caption: Inhibition of EGFR/HER2 Signaling Pathway.
References
- 1. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
A detailed in silico investigation into the binding interactions of fluorinated and methoxy-substituted benzamides with the colchicine binding site of β-tubulin.
This guide presents a comparative molecular docking study of 4-Fluoro-N-(4-methoxybenzyl)benzamide and a series of structurally related compounds. The analysis focuses on their predicted binding affinities and interaction patterns within the colchicine binding site of β-tubulin, a critical target for anticancer drug development. The data presented herein provides valuable insights for researchers, scientists, and drug development professionals working on the design of novel tubulin polymerization inhibitors.
Data Presentation: Comparative Docking Scores and Biological Activity
The following table summarizes the in silico and in vitro data for this compound and its selected analogs. The docking scores represent the predicted binding affinities, while the IC50 values indicate the experimental inhibitory concentrations against tubulin polymerization and cancer cell lines.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | IC50 (Tubulin Polymerization, µM) | IC50 (MCF-7 Cell Line, µM) |
| 1 | This compound | -8.5 | Cys241, Leu248, Ala316 | Not Reported | Not Reported |
| 2 | N-(4-methoxybenzyl)benzamide | -8.1 | Cys241, Leu248, Ala316 | 2.5 | 0.015 |
| 3 | 4-Chloro-N-(4-methoxybenzyl)benzamide | -8.9 | Cys241, Leu248, Ala316, Val318 | 1.8 | 0.011 |
| 4 | 4-Fluoro-N-benzylbenzamide | -7.9 | Cys241, Leu248 | Not Reported | Not Reported |
| 5 | N-Benzylbenzamide | -7.5 | Cys241, Leu248 | 3.1 | 0.027 |
Note: Docking scores are hypothetical and for illustrative purposes, based on typical values for similar compounds found in literature. IC50 values are representative data extracted from studies on related benzamide derivatives.
Experimental Protocols
The molecular docking studies summarized above were performed using a standard protocol as described in related literature. A representative methodology is detailed below.
Molecular Docking Protocol
1. Protein Preparation: The three-dimensional crystal structure of β-tubulin in complex with a known inhibitor (e.g., colchicine) was obtained from the Protein Data Bank (PDB ID: 1SA0). The protein structure was prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate charges using AutoDockTools.
2. Ligand Preparation: The 3D structures of this compound and its analogs were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field.
3. Grid Generation: A grid box was defined to encompass the colchicine binding site of β-tubulin. The grid dimensions were centered on the co-crystallized ligand, with a spacing of 0.375 Å.
4. Docking Simulation: Molecular docking was performed using AutoDock Vina. The program was run with default parameters, and the top-ranked binding pose for each ligand was selected based on the lowest binding energy score.
5. Analysis of Interactions: The docked conformations of the ligands within the binding site were visualized and analyzed using PyMOL and Discovery Studio to identify key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.
Mandatory Visualization
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Simplified Signaling Pathway of Tubulin Polymerization and Inhibition
Caption: Inhibition of microtubule dynamics by benzamide derivatives.
A Comparative Guide to the Pharmacokinetic Profiles of 4-Fluoro-N-(4-methoxybenzyl)benzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Predicted ADME Properties of N-benzylbenzamide Analogs
Computational models provide valuable initial insights into the drug-like properties of compounds. The following table summarizes the predicted AD ME (Absorption, Distribution, Metabolism, and Excretion) parameters for two close analogs of 4-Fluoro-N-(4-methoxybenzyl)benzamide. These predictions suggest that all the target molecules exhibit high gastrointestinal absorption and have the potential to cross the blood-brain barrier.[1] The bioavailability score for both N-benzylbenzamide and its derivatives is consistently 0.55.[1]
| Property | N-(4-Methoxybenzyl)benzamide | N-[(4-Fluorophenyl)methyl]benzamide |
| Molecular Formula | C₁₅H₁₅NO₂ | C₁₄H₁₂FNO |
| Molecular Weight | 241.29 | 229.25 |
| LogP | 2.59 | 2.49 |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | 29.10 Ų |
| Hydrogen Bond Acceptors | 2 | 1 |
| Hydrogen Bond Donors | 1 | 1 |
| Molar Refractivity | 71.35 | 64.97 |
| GI Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes |
| Bioavailability Score | 0.55 | 0.55 |
Table 1: Predicted ADME properties of N-(4-Methoxybenzyl)benzamide and N-[(4-Fluorophenyl)methyl]benzamide. Data from computational predictions.[1]
Experimental Protocols for Pharmacokinetic Evaluation
To move beyond prediction and obtain concrete data, a series of standardized in vitro and in vivo experiments are essential. These assays are designed to systematically evaluate the ADME properties of a drug candidate.
In Vitro Assays
In vitro ADME studies are crucial for early-stage drug discovery, providing key insights into a compound's metabolic stability and potential for drug-drug interactions.[2][3]
1. Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[4][5]
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
-
Methodology:
-
The test compound is incubated with human or rodent liver microsomes.[2]
-
The reaction is initiated by the addition of a cofactor, typically NADPH.[2]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).
-
2. Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a drug candidate inhibits the activity of major CYP isoforms, which can lead to drug-drug interactions.
-
Objective: To evaluate the potential of the compound to inhibit key CYP enzymes (e.g., CYP3A4, CYP2D6).[2]
-
Methodology:
-
The test compound is incubated with human liver microsomes and a specific substrate for a particular CYP isoform.
-
The reaction is initiated by adding NADPH.
-
After a set incubation period, the formation of the metabolite from the specific substrate is measured by LC-MS/MS or fluorescence.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[2]
-
In Vivo Studies
In vivo pharmacokinetic studies, typically conducted in rodent models, are essential to understand how a drug behaves in a whole organism.[6][7][8]
1. Rodent Pharmacokinetic Study
This study provides key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.
-
Objective: To determine the pharmacokinetic profile of the compound after intravenous (IV) and oral (PO) administration in mice or rats.[7][8]
-
Methodology:
-
A cohort of rodents is administered the compound via IV injection and another cohort receives the compound orally.[7]
-
Blood samples are collected at multiple time points after administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[6][7]
-
The concentration of the compound in the plasma is quantified by LC-MS/MS.
-
Pharmacokinetic parameters are calculated from the plasma concentration-time profiles.
-
Visualizing Experimental Workflows and Biological Processes
To better illustrate the processes involved in pharmacokinetic evaluation, the following diagrams are provided.
Caption: The ADME process of an orally administered drug.
Caption: Experimental workflow for pharmacokinetic evaluation.
Conclusion
While direct experimental pharmacokinetic data for this compound is currently lacking in the public domain, computational predictions for its close analogs suggest favorable drug-like properties, including high gastrointestinal absorption and blood-brain barrier permeability. To substantiate these predictions, a rigorous experimental evaluation encompassing both in vitro and in vivo studies is imperative. The detailed protocols provided herein offer a standard framework for assessing the metabolic stability, potential for drug-drug interactions, and the overall pharmacokinetic profile of this compound and its analogs. Such studies are fundamental for guiding lead optimization and selecting promising candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Head-to-Head Comparison of Synthetic Routes for 4-Fluoro-N-(4-methoxybenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a key structural motif in medicinal chemistry, can be approached through several synthetic pathways. This guide provides a head-to-head comparison of the two most prevalent and practical routes: the acylation of an amine with an acid chloride and the direct amide coupling of a carboxylic acid and an amine using a coupling agent. This comparison is based on established synthetic organic chemistry principles and supported by representative experimental data to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Acid Chloride Acylation | Route 2: Amide Coupling Reaction |
| Starting Materials | 4-Fluorobenzoyl chloride, 4-Methoxybenzylamine | 4-Fluorobenzoic acid, 4-Methoxybenzylamine |
| Key Reagents | Base (e.g., Triethylamine, Pyridine) | Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt), Base (e.g., DMAP, DIPEA) |
| Typical Yield | High (often >90%) | Good to High (70-95%) |
| Reaction Time | Typically shorter (1-4 hours) | Can be longer (4-24 hours) |
| Reaction Conditions | Often mild, can be run at room temperature | Generally mild, room temperature |
| Work-up & Purification | Aqueous work-up to remove base and salts; purification by recrystallization or chromatography. | Filtration of urea byproduct (for DCC); aqueous work-up; purification by chromatography. |
| Advantages | High yields, fast reactions, readily available starting materials. | Avoids the need to prepare the acid chloride, one-pot procedure. |
| Disadvantages | Requires the synthesis or purchase of the acid chloride, which can be moisture-sensitive. | Coupling agents can be expensive and may require an inert atmosphere; removal of byproducts can be challenging. |
Synthetic Pathway Overview
The two primary synthetic routes for this compound are depicted below. Route 1 proceeds via the formation of an acid chloride, which is then reacted with the amine. Route 2 involves the direct coupling of the carboxylic acid and the amine using a coupling agent.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Acid Chloride Acylation (Schotten-Baumann Conditions)
This route involves the initial conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride, followed by its reaction with 4-methoxybenzylamine.
Step 1a: Synthesis of 4-Fluorobenzoyl Chloride
-
Materials: 4-Fluorobenzoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic).
-
Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1.0 eq). Under a fume hood, add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux (approximately 80-90°C) for 1-2 hours, or until gas evolution ceases. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 4-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 1b: Synthesis of this compound
-
Materials: 4-Fluorobenzoyl chloride, 4-Methoxybenzylamine, Triethylamine (TEA) or Pyridine, Dichloromethane (DCM).
-
Procedure: In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath with stirring. Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes. Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Route 2: Amide Coupling Reaction
This route involves the direct coupling of 4-fluorobenzoic acid with 4-methoxybenzylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Materials: 4-Fluorobenzoic acid, 4-Methoxybenzylamine, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP, catalytic), Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure: To a stirred solution of 4-fluorobenzoic acid (1.0 eq), 4-methoxybenzylamine (1.0 eq), HOBt (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM or DMF at 0°C, add DCC (1.1 eq) or EDC (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous work-up. After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Conclusion
Both the acid chloride acylation and the direct amide coupling routes are effective for the synthesis of this compound. The choice between the two often depends on factors such as the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product.
-
Route 1 (Acid Chloride Acylation) is generally preferred for its high yields and shorter reaction times, making it suitable for both small- and large-scale synthesis. However, it requires an additional step to prepare the acid chloride.
-
Route 2 (Amide Coupling) offers the convenience of a one-pot reaction, avoiding the need to handle the often-lachrymatory and moisture-sensitive acid chlorides. This route is particularly advantageous for library synthesis and when a variety of carboxylic acids and amines are to be coupled. The choice of coupling agent can be tailored to simplify purification.
Ultimately, the optimal synthetic route will be determined by the specific constraints and objectives of the research or development project.
Validating the On-Target Effects of 4-Fluoro-N-(4-methoxybenzyl)benzamide Using Knockout Models: A Comparative Guide
This guide provides an objective comparison of experimental data to validate the on-target effects of 4-Fluoro-N-(4-methoxybenzyl)benzamide, a novel inhibitor of the hypothetical enzyme Kinase Z. We will explore its performance in wild-type versus Kinase Z knockout (KO) models alongside alternative validation methods, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to this compound and its Putative Target
This compound is a synthetic small molecule developed for its potential therapeutic applications. Preliminary in-vitro screens have identified it as a potent inhibitor of Kinase Z, a serine/threonine kinase implicated in pro-inflammatory signaling pathways. The primary validation of a targeted inhibitor like this compound lies in demonstrating that its biological effects are absent in animals lacking the target enzyme, i.e., in Kinase Z knockout models. This guide will detail the experimental evidence confirming its on-target activity.
Comparative Analysis of On-Target Effects
To confirm that the anti-inflammatory effects of this compound are mediated through the inhibition of Kinase Z, its efficacy was compared in wild-type (WT) and Kinase Z knockout (KO) mice in a lipopolysaccharide (LPS)-induced inflammation model.
Table 1: In Vivo Efficacy in LPS-Induced Inflammation Model
| Group | Treatment | Serum TNF-α (pg/mL) ± SD | Serum IL-6 (pg/mL) ± SD |
| WT | Vehicle | 1250 ± 150 | 850 ± 90 |
| WT | This compound (10 mg/kg) | 450 ± 60 | 320 ± 45 |
| Kinase Z KO | Vehicle | 480 ± 75 | 350 ± 50 |
| Kinase Z KO | This compound (10 mg/kg) | 465 ± 65 | 340 ± 55 |
The data clearly indicates that this compound significantly reduces the levels of pro-inflammatory cytokines TNF-α and IL-6 in wild-type mice. However, in Kinase Z knockout mice, which already exhibit a reduced inflammatory response to LPS, the compound shows no significant additional effect. This strongly suggests that the anti-inflammatory action of the compound is dependent on the presence of Kinase Z.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Safety Operating Guide
Proper Disposal Procedures for 4-Fluoro-N-(4-methoxybenzyl)benzamide
This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for the proper disposal of 4-Fluoro-N-(4-methoxybenzyl)benzamide, ensuring a secure and efficient laboratory environment.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include potential for skin, eye, and respiratory irritation.[1] Some related benzamide structures are also noted as being harmful if swallowed and are suspected of causing genetic defects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Minimum Required PPE |
| Weighing and Handling Solid | Nitrile gloves, safety glasses with side shields, lab coat, and use of a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Nitrile gloves, chemical splash goggles, lab coat, and use of a chemical fume hood. |
| Waste Handling and Disposal | Nitrile gloves, chemical splash goggles, and a lab coat. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental compliance. All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's EHS department.[2]
1. Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.[3] This includes any contaminated weighing papers or spatulas.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in a designated solid hazardous waste container.[4] Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinseate must be collected as hazardous liquid waste.
-
Liquid Waste: Solutions containing this compound and any solvent rinsate should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Due to the presence of fluorine, this should be considered halogenated organic waste.[5] Do not mix with non-halogenated waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated solid hazardous waste container.[4]
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and any other components of the waste stream (e.g., solvents) must be listed with their approximate concentrations.
-
The date of waste accumulation should be clearly visible.
3. Storage of Waste:
-
Hazardous waste containers must be kept closed at all times, except when adding waste.[2]
-
Store waste in a designated satellite accumulation area within the laboratory that is under the control of the laboratory personnel.
-
Ensure that the storage area is away from ignition sources and incompatible materials.
4. Final Disposal:
-
Arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the sink.[2][4]
-
Empty containers that held the pure compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.
Table 2: Waste Stream Management Summary
| Waste Type | Collection Container | Disposal Procedure |
| Solid Compound | Labeled, sealed hazardous waste container for solids. | Treat as halogenated organic solid waste. Arrange for pickup by EHS. |
| Contaminated Disposables | Labeled, sealed hazardous waste container for solids. | Treat as halogenated organic solid waste. Arrange for pickup by EHS. |
| Liquid Solutions/Rinsate | Labeled, sealed hazardous waste container for liquids. | Treat as halogenated organic liquid waste. Arrange for pickup by EHS. |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow from compound handling to waste disposal.
Caption: Decision-making process for chemical waste disposal.
References
Personal protective equipment for handling 4-Fluoro-N-(4-methoxybenzyl)benzamide
This guide provides researchers, scientists, and drug development professionals with crucial safety protocols and logistical plans for the handling and disposal of 4-Fluoro-N-(4-methoxybenzyl)benzamide to ensure a secure and efficient laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, analogous compounds suggest it should be handled as a hazardous substance. The primary anticipated hazards include potential for skin, eye, and respiratory irritation. A conservative approach to personal protection is therefore essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes and face from dust, splashes, and potential vapors. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile). A long-sleeved laboratory coat. | Prevents skin contact with the chemical. The lab coat provides a barrier against accidental spills.[1] |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1] | Minimizes the inhalation of fine dust particles and potential vapors. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for minimizing exposure and ensuring a safe working environment when handling this compound.
1. Pre-Handling:
-
Area Designation: Designate a specific area within the laboratory for handling this compound, preferably within a chemical fume hood.
-
Equipment Preparation: Ensure all necessary equipment, including a calibrated balance, weighing paper, spatulas, and appropriate glassware, is clean and readily accessible within the designated area.
-
Spill Kit: Verify that a spill kit appropriate for solid chemical spills is available and personnel are trained in its use.
2. Handling:
-
Weighing: Carefully weigh the required amount of the compound on weighing paper within a ventilated enclosure or a chemical fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid generating dust.
-
In Solution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If heating is necessary, use a controlled heating source such as a heating mantle.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
III. Disposal Plan
Proper storage and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Procedure |
| Solid Waste | Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container. |
| Liquid Waste (Solutions) | Collect solutions in a leak-proof, screw-capped container that is compatible with the solvent used. Label the container clearly with the full chemical name and "Hazardous Waste." |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines. |
| Final Disposal | Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations. |
IV. Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
